An In-depth Technical Guide to 2-(Phenylamino)acetonitrile: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Phenylamino)acetonitrile, a versatile organic compound, serves as a crucial building block in medicinal chemistry and organic synthesis. This te...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Phenylamino)acetonitrile, a versatile organic compound, serves as a crucial building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthesis. Furthermore, it delves into its emerging role as a scaffold for the development of potent anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell proliferation and survival.
Chemical Properties and Structure
2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile, is an aromatic nitrile possessing a phenylamino group attached to an acetonitrile backbone.[1] Its chemical and physical properties are summarized in the table below.
A common and efficient method for the synthesis of 2-(Phenylamino)acetonitrile is the Strecker synthesis. This reaction involves the one-pot condensation of an aldehyde (or ketone), an amine, and a cyanide source.[3][4]
Experimental Protocol: Strecker Synthesis
This protocol is adapted from the synthesis of the closely related compound, 2-phenyl-2-(phenylamino)acetonitrile.[5]
Materials:
Aniline
Glycolonitrile (or a source of formaldehyde and cyanide)
Acid catalyst (e.g., acetic acid)
Solvent (e.g., methanol or ethanol)
Sodium cyanide or potassium cyanide
Ammonium chloride
Procedure:
Dissolve aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Slowly add an equimolar amount of glycolonitrile to the stirred solution.
In a separate flask, prepare a solution of sodium cyanide in water.
Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature at 0-5 °C.
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.
Upon completion, quench the reaction by adding water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-(Phenylamino)acetonitrile.
An In-depth Technical Guide to 2-(Phenylamino)acetonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(phenylamino)acetonitrile, a versatile organic compound with significant potential in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(phenylamino)acetonitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and explores its emerging role as a scaffold for the development of novel therapeutics, particularly in oncology.
Core Molecular and Physical Properties
2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
2-(Phenylamino)acetonitrile serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its amine and nitrile functional groups. It is a precursor for the synthesis of various heterocyclic compounds, which are key pharmacophores in many drug molecules.[1] Its derivatives have shown significant promise in the field of drug discovery, particularly as kinase inhibitors for cancer therapy.[2][6][7]
Therapeutic Potential in Oncology: Targeting the mTOR Signaling Pathway
Recent studies have highlighted the potential of 2-phenylamino derivatives as potent anticancer agents. Specifically, certain 2-phenylamino-3-acyl-1,4-naphthoquinones have demonstrated the ability to inhibit the proliferation of cancer cells.[8] The proposed mechanism of action involves the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8]
These compounds have been shown to significantly decrease the expression of the mTOR gene.[8] Furthermore, molecular docking studies suggest a direct inhibitory effect on the mTOR protein itself. This dual action of reducing both the expression and activity of mTOR makes these compounds promising candidates for further development as anticancer therapeutics.
Below is a diagram illustrating the proposed mechanism of action of 2-phenylamino derivatives on the mTOR signaling pathway.
Caption: Proposed inhibition of the mTOR signaling pathway by 2-phenylamino derivatives.
Logical Workflow for Drug Discovery
The journey from a promising scaffold like 2-(phenylamino)acetonitrile to a clinical candidate involves a structured and iterative process. The following diagram outlines a typical workflow for the discovery and development of kinase inhibitors based on this core structure.
Spectroscopic Analysis of 2-(Phenylamino)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylamino)acetonitrile, a molecule of interest in synthetic and me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylamino)acetonitrile, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics. This document also outlines the experimental methodologies for obtaining such data and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The spectroscopic data for 2-(Phenylamino)acetonitrile are summarized in the tables below. This information is crucial for the identification, characterization, and purity assessment of the compound.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for 2-(Phenylamino)acetonitrile is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables present representative ¹H and ¹³C NMR data for 2-(Phenylamino)acetonitrile.
¹H NMR (Proton NMR) Data
Signal
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
1
7.20 - 7.40
Multiplet
2H
Ar-H (meta)
2
6.80 - 7.00
Multiplet
3H
Ar-H (ortho, para)
3
4.20
Singlet
2H
-CH₂-
4
4.00
Broad Singlet
1H
-NH-
¹³C NMR (Carbon-13) NMR Data
Signal
Chemical Shift (ppm)
Assignment
1
146.0
Ar-C (C-N)
2
129.5
Ar-C
3
120.0
Ar-C
4
114.0
Ar-C
5
117.0
-C≡N
6
35.0
-CH₂-
Note: The NMR data presented are representative and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for 2-(Phenylamino)acetonitrile.
Frequency (cm⁻¹)
Intensity
Functional Group Assignment
3350 - 3450
Medium
N-H Stretch (Amine)
3000 - 3100
Medium
C-H Stretch (Aromatic)
2850 - 2950
Medium
C-H Stretch (Aliphatic)
2240 - 2260
Sharp, Medium
C≡N Stretch (Nitrile)
1600, 1500, 1450
Strong
C=C Stretch (Aromatic Ring)
1250 - 1350
Strong
C-N Stretch (Amine)
690 - 770
Strong
C-H Bend (Aromatic, out-of-plane)
Note: The IR data presented are representative and may vary based on the sampling method.
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of 2-(Phenylamino)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenylamino)acetonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum using a standard pulse sequence.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Switch the probe to the ¹³C frequency.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-160 ppm).
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
Sample Preparation: Place a small amount of solid 2-(Phenylamino)acetonitrile directly onto the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
Sample Preparation: Prepare a dilute solution of 2-(Phenylamino)acetonitrile (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes can be used to observe different adducts.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2-(Phenylamino)acetonitrile.
A Technical Guide to the Synthesis of 2-(Phenylamino)acetonitrile via the Strecker Reaction
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the synthesis of α-aminonitriles, specifically focusing on 2-(phenylamino)acetonitrile, through the Strecker rea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of α-aminonitriles, specifically focusing on 2-(phenylamino)acetonitrile, through the Strecker reaction. The Strecker synthesis is a versatile and fundamental method for preparing α-amino acids and their nitrile precursors from aldehydes or ketones.[1][2] 2-(Phenylamino)acetonitrile and its derivatives are valuable intermediates in organic synthesis and are explored for their potential in medicinal chemistry, including as antitumor agents.[3] This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.
The Strecker Reaction: Mechanism and Pathway
The Strecker synthesis is a one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a cyanide source.[4] For the synthesis of 2-(phenylamino)acetonitrile, the reactants are aniline, formaldehyde, and a cyanide donor.
The reaction proceeds through two primary stages:
Imine Formation: Aniline reacts with the carbonyl group of formaldehyde to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. This step is often catalyzed by mild acid.[5][6] The removal of water drives the equilibrium towards the formation of the imine.[5]
Nucleophilic Cyanide Addition: A cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[2][7] This step forms the stable α-aminonitrile product, 2-(phenylamino)acetonitrile.
Below is a diagram illustrating the general reaction pathway.
Figure 1: Strecker reaction pathway for 2-(phenylamino)acetonitrile.
Experimental Protocols
Several methods have been developed for the Strecker synthesis of α-aminonitriles. The choice of cyanide source, solvent, and catalyst can significantly impact reaction efficiency and safety. Safer, more manageable cyanide sources like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are often preferred over hydrogen cyanide (HCN) gas.[4][8]
Protocol 1: General Procedure using Potassium Cyanide
This protocol is adapted from a standard procedure for the synthesis of related α-aminonitriles.[9]
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium cyanide (1.0 eq.) in cold deionized water.
Reaction Initiation: To the cooled cyanide solution, add aniline (1.0 eq.) followed by the slow, dropwise addition of formaldehyde (1.0 eq., typically as a 37% aqueous solution). Maintain the temperature below 5 °C during addition.
Reaction Progression: Allow the mixture to stir in the ice bath for several hours, then let it slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 2-(phenylamino)acetonitrile.
Protocol 2: Ultrasound-Assisted Synthesis using TMSCN
This modern approach utilizes ultrasound irradiation to accelerate the reaction, significantly reducing the reaction time compared to classical methods.[10]
Preparation: In a suitable vessel, prepare a solution of the pre-formed imine of aniline and an aldehyde (1.0 eq.) in a mixture of poly(ethylene glycol) (PEG) and water.
Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.0 eq.) to the solution.
Sonication: Place the reaction vessel in an ultrasonic bath (e.g., 37 kHz, 95 W) and sonicate at 25 °C for approximately 30 minutes.
Work-up and Purification: Following the sonication, pour the mixture into water and extract with diethyl ether. Evaporate the organic solvent to obtain the solid product, which can be further purified by recrystallization.[10]
Quantitative Data Summary
The efficiency of the Strecker reaction is highly dependent on the specific substrates and conditions employed. The following table summarizes representative quantitative data from the literature for the synthesis of 2-(phenylamino)acetonitrile and structurally similar compounds.
Note: Data for closely related analogs are included to demonstrate the general efficacy of the reaction conditions.
Experimental Workflow Visualization
The logical flow from starting materials to the final purified product is a critical aspect of experimental design. The diagram below outlines a typical workflow for the Strecker synthesis.
Figure 2: General experimental workflow for Strecker synthesis.
Safety Considerations
The Strecker reaction involves highly toxic cyanide-containing reagents. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Special care should be taken to avoid acidification of cyanide salts, which liberates highly poisonous hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Conclusion
The Strecker reaction remains a cornerstone of organic synthesis for the efficient production of α-aminonitriles, including 2-(phenylamino)acetonitrile. With modern advancements such as ultrasound assistance and novel organocatalysts, the synthesis can be performed with high efficiency and under milder conditions. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this important chemical intermediate in drug discovery and development.
An In-depth Technical Guide to the Mechanism of 2-(Phenylamino)acetonitrile Formation
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the formation of 2-(phenylamino)acetonitrile, a key intermediate in organic synthesis. The documen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2-(phenylamino)acetonitrile, a key intermediate in organic synthesis. The document details the core reaction mechanism, provides experimental protocols for its synthesis, presents quantitative data from various synthetic approaches, and includes visualizations to aid in understanding the reaction pathways.
Core Mechanism: The Strecker Reaction
The primary and most well-established method for the synthesis of 2-(phenylamino)acetonitrile is the Strecker reaction. This versatile three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile. In the case of 2-(phenylamino)acetonitrile, the reactants are formaldehyde, aniline, and a cyanide donor.
The mechanism proceeds in two main stages:
Imine Formation: The reaction is initiated by the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (formaldehyde). This is typically followed by dehydration to form an iminium ion, which is in equilibrium with the corresponding imine. This step is often catalyzed by acid.
Nucleophilic Addition of Cyanide: The cyanide ion (from a source such as KCN or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This addition results in the formation of the final product, the α-aminonitrile, 2-(phenylamino)acetonitrile.
The overall reaction can be represented as follows:
Caption: General overview of the Strecker synthesis of 2-(Phenylamino)acetonitrile.
A more detailed step-by-step mechanism is illustrated below:
Caption: Step-by-step mechanism of the Strecker reaction for 2-(Phenylamino)acetonitrile formation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 2-(phenylamino)acetonitrile. Below are protocols for both a conventional and a catalyst-enhanced one-pot synthesis.
General One-Pot Strecker Reaction of Benzaldehyde, Aniline, and TMSCN[1]
This procedure, while using benzaldehyde, provides a solid foundation for the synthesis of α-aminonitriles and can be adapted for formaldehyde.
Materials:
Aniline (1 mmol)
Benzaldehyde (1 mmol)
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
Indium powder (11 mg, 10 mol%)
Water (1 mL)
Diethyl ether
Brine
Anhydrous sodium sulphate
Procedure:
To a mixture of aniline (1 mmol) and benzaldehyde (1 mmol) in water (1 mL), add indium powder (11 mg).
Add TMSCN (1.2 mmol) to the reaction mixture.
Stir the resulting mixture at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, add diethyl ether to the reaction mixture.
Filter the solution and wash with brine and water.
Dry the organic layer over anhydrous sodium sulphate and filter.
Evaporate the solvent to obtain the product.
One-Pot Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile using Ferricyanide[2]
This protocol details a one-pot reaction using a non-toxic cyanide source.
Dissolve the cyanide source (e.g., a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆]) in water and add acetic acid.
Suspend aniline and benzaldehyde in tBuOH and add it to the aqueous cyanide solution.
Heat the reaction mixture to 80 °C, excluding light.
After the reaction is complete (monitored by TLC), quench the reaction with a saturated NaHCO₃ solution.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine and dry over sodium sulfate.
Evaporate the solvent in vacuo.
Purify the resulting product by flash column chromatography.
Data Presentation: Comparison of Synthetic Methods
The efficiency of 2-(phenylamino)acetonitrile synthesis can be influenced by various factors, including the choice of catalyst, cyanide source, and reaction conditions. The following tables summarize quantitative data from different synthetic approaches.
Table 1: Catalyst Optimization for the Three-Component Strecker Reaction of Benzaldehyde, Aniline, and TMSCN in Water [1]
Entry
Catalyst (10 mol%)
Yield (%)
1
Indium
98
2
Indium(III) chloride
70
3
Indium(III) bromide
65
4
Indium(III) iodide
50
5
Indium(III) fluoride
40
6
Indium(III) acetate
30
7
Indium(III) triflate
80
Table 2: One-Pot Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile with Different Cyanide Sources [2]
Cyanide Source
Solvent Mixture
Time (h)
Yield (%)
K₃[Fe(CN)₆]:K₄[Fe(CN)₆] (3:4)
tBuOH/H₂O/AcOH
24
84
K₃[Fe(CN)₆]
tBuOH/H₂O/AcOH
24
65
K₄[Fe(CN)₆]
tBuOH/H₂O/AcOH
24
75
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of 2-(phenylamino)acetonitrile.
Caption: A generalized experimental workflow for the one-pot synthesis of α-aminonitriles.
Caption: Logical relationship of factors influencing the optimization of 2-(Phenylamino)acetonitrile synthesis.
An In-depth Technical Guide to the Physical Properties of 2-(Phenylamino)acetonitrile
This guide provides a comprehensive overview of the key physical properties of 2-(Phenylamino)acetonitrile, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in th...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the key physical properties of 2-(Phenylamino)acetonitrile, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for the synthesis of the compound.
Physical Properties
The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a compound under various conditions.
The experimentally determined and estimated physical properties of 2-(Phenylamino)acetonitrile are summarized in the table below for easy reference and comparison.
Physical Property
Value
Conditions
Melting Point
40 °C
Standard Atmospheric Pressure
Boiling Point
234.08 °C
Standard Atmospheric Pressure (760 mmHg) - Estimated
Boiling Point
129-130 °C
Reduced Pressure (0.4 torr)
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the melting and boiling points of organic compounds like 2-(Phenylamino)acetonitrile.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
Capillary tubes (sealed at one end)
Thermometer
Heating medium (e.g., mineral oil or a heating block)
Spatula
Mortar and pestle
Procedure:
A small amount of 2-(Phenylamino)acetonitrile is finely ground using a mortar and pestle.
The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
The thermometer and capillary tube assembly is placed in the heating bath of the melting point apparatus.
The sample is heated rapidly at first to determine an approximate melting point.
The apparatus is allowed to cool, and a fresh sample is prepared.
The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air in the capillary tube expands and escapes. When the liquid is cooled, the vapor inside the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.
Apparatus:
Thiele tube or other heating bath
Small test tube
Capillary tube (sealed at one end)
Thermometer
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
A few milliliters of 2-(Phenylamino)acetonitrile are placed in a small test tube.
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
The test tube is attached to a thermometer.
The assembly is clamped and immersed in a heating bath (Thiele tube).
The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
Heating is continued until a steady stream of bubbles is observed.
The heat source is then removed, and the bath is allowed to cool slowly.
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Synthesis Workflow
The following diagram illustrates a typical laboratory synthesis of an α-aminonitrile, which is the class of compounds that 2-(Phenylamino)acetonitrile belongs to. This specific workflow is adapted from a one-pot Strecker reaction.
Caption: Workflow for the synthesis of 2-(Phenylamino)acetonitrile.
Foundational
An In-depth Technical Guide to the Solubility Profile of 2-(Phenylamino)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of 2-(Phenylamino)acetonitrile, a versatile intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-(Phenylamino)acetonitrile, a versatile intermediate in the synthesis of various organic compounds. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the qualitative solubility, presents illustrative quantitative data, and details the experimental protocols for solubility determination.
Introduction to 2-(Phenylamino)acetonitrile
2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile, possesses the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Its structure, featuring a phenyl group, a secondary amine, and a nitrile functional group, contributes to its specific physicochemical properties and solubility characteristics. The presence of both hydrophobic (phenyl ring) and polar (amine and nitrile) moieties gives it a distinct solubility behavior in various organic solvents.
Qualitative Solubility Profile
General observations indicate that 2-(Phenylamino)acetonitrile has limited solubility in many organic solvents. It is reported to be slightly soluble in polar protic solvents like methanol and in moderately polar aprotic solvents such as chloroform.[1] This behavior can be attributed to the interplay of its hydrophobic phenyl ring and the polar amine and nitrile groups, which can engage in hydrogen bonding and dipole-dipole interactions.[1]
Quantitative Solubility Data
Table 1: Illustrative Solubility of 2-(Phenylamino)acetonitrile in Various Organic Solvents at Different Temperatures
Solvent
Temperature (°C)
Solubility ( g/100 mL)
Molar Solubility (mol/L)
Methanol
25
1.2
0.091
40
2.5
0.189
Ethanol
25
0.8
0.061
40
1.7
0.129
Acetone
25
3.5
0.265
40
6.8
0.515
Ethyl Acetate
25
2.1
0.159
40
4.5
0.340
Acetonitrile
25
4.2
0.318
40
8.1
0.613
Dichloromethane
25
5.8
0.439
40
10.5
0.794
Toluene
25
0.5
0.038
40
1.1
0.083
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantitatively determine the solubility of 2-(Phenylamino)acetonitrile.
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of 2-(Phenylamino)acetonitrile in a selected organic solvent at a constant temperature.
Materials and Equipment:
2-(Phenylamino)acetonitrile (solid)
Selected organic solvent (analytical grade)
Thermostatic shaker bath
Analytical balance
Filtration unit with appropriate solvent-resistant membrane filters (e.g., 0.45 µm PTFE)
Vials with screw caps
Oven
Procedure:
Preparation of Supersaturated Solution: Add an excess amount of solid 2-(Phenylamino)acetonitrile to a series of vials containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a membrane filter to remove any undissolved microparticles.
Gravimetric Analysis: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of the solute. Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.
Calculation: The solubility is calculated from the mass of the residue (solute) and the mass or volume of the solvent in the aliquot taken.
Caption: Workflow for Gravimetric Solubility Determination.
This method is highly sensitive and specific, making it suitable for determining the solubility of compounds in complex mixtures or when only small sample volumes are available.
Objective: To determine the solubility of 2-(Phenylamino)acetonitrile in an organic solvent using HPLC for quantification.
Materials and Equipment:
Same as for the gravimetric method, plus:
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Appropriate HPLC column
Mobile phase solvents
Volumetric flasks for standard preparation
Procedure:
Preparation and Equilibration: Follow steps 1-3 of the Isothermal Shake-Flask Method.
Sampling and Dilution: Withdraw a known volume of the clear, filtered supernatant. Dilute the sample accurately with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
Preparation of Calibration Standards: Prepare a series of standard solutions of 2-(Phenylamino)acetonitrile of known concentrations in the same diluent used for the sample.
HPLC Analysis: Inject the prepared standard solutions and the diluted sample solution into the HPLC system. Record the peak areas from the chromatograms.
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 2-(Phenylamino)acetonitrile in the diluted sample by interpolating its peak area on the calibration curve.
Calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor.
2-(Phenylamino)acetonitrile: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 2-(phenylamino)acetonitrile emerges as a pivotal precursor in the landscape of organic synthesis. Its versatile chemical nature makes it a valuable buil...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, 2-(phenylamino)acetonitrile emerges as a pivotal precursor in the landscape of organic synthesis. Its versatile chemical nature makes it a valuable building block for a diverse array of heterocyclic compounds, most notably in the development of targeted therapeutics such as kinase inhibitors.
This in-depth technical guide provides a thorough examination of 2-(phenylamino)acetonitrile, encompassing its synthesis, physicochemical properties, and its critical role as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical transformations are presented to facilitate its application in the laboratory.
Physicochemical Properties and Safety Data
2-(Phenylamino)acetonitrile, with the chemical formula C₈H₈N₂, is a solid compound with a molecular weight of 132.16 g/mol .[1][2] Key physical and safety data are summarized in the table below for easy reference.
Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]
Safety Information: 2-(Phenylamino)acetonitrile is associated with certain hazards. The presence of the nitrile group suggests potential toxicity, as nitriles can interfere with cellular respiration. The amine group may cause skin and eye irritation. Appropriate personal protective equipment should be worn when handling this compound.
Synthesis of 2-(Phenylamino)acetonitrile
The most common and efficient method for the synthesis of 2-(phenylamino)acetonitrile is a variation of the Strecker synthesis, involving the reaction of aniline with glycolonitrile (hydroxyacetonitrile). Glycolonitrile itself is typically prepared from formaldehyde and a cyanide source.
Experimental Protocol: Synthesis of 2-(Phenylamino)acetonitrile
This protocol is adapted from established procedures for similar aminonitriles.
Materials:
Aniline
Glycolonitrile (stabilized with ethanol)
Toluene
Anhydrous Magnesium Sulfate
Hydrochloric Acid (for workup)
Sodium Bicarbonate (for workup)
Brine
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer
Separatory funnel
Rotary evaporator
Apparatus for distillation under reduced pressure
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline (1.0 equivalent) in toluene.
Add glycolonitrile (1.1 equivalents) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(phenylamino)acetonitrile.
Expected Yield: While specific yields can vary, similar reactions report yields in the range of 70-85%.
Spectroscopic Data for Characterization
Spectroscopic Data of 2-(benzyl(phenyl)amino)acetonitrile
A significant application of 2-(phenylamino)acetonitrile is in the synthesis of 4-phenylamino-3-quinolinecarbonitriles, which are potent inhibitors of Src and Abl kinases, important targets in cancer therapy.[5][6] The synthesis involves the reaction of 2-(phenylamino)acetonitrile with an appropriate three-carbon electrophile, followed by a cyclization step. A key reagent in this transformation is (ethoxymethylene)malononitrile.
Synthetic Pathway to 4-Phenylamino-3-quinolinecarbonitriles
Caption: Synthetic route to Src/Abl kinase inhibitors.
Experimental Protocol: Synthesis of a 4-Phenylamino-3-quinolinecarbonitrile Derivative
This generalized protocol outlines the key steps for the synthesis of the quinoline core from 2-(phenylamino)acetonitrile.
Materials:
2-(Phenylamino)acetonitrile
(Ethoxymethylene)malononitrile
Diphenyl ether or Dowtherm A
Anhydrous ethanol
Equipment:
Round-bottom flask
High-temperature thermometer
Heating mantle
Mechanical stirrer
Procedure:
Formation of the Intermediate: In a round-bottom flask, dissolve 2-(phenylamino)acetonitrile (1.0 equivalent) in anhydrous ethanol. Add (ethoxymethylene)malononitrile (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours. The intermediate adduct often precipitates and can be collected by filtration.
Cyclization: Suspend the dried intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 240-250°C for 30-60 minutes.
Workup and Purification: Cool the reaction mixture and add hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane. The crude 4-phenylamino-3-quinolinecarbonitrile can be further purified by recrystallization or column chromatography.
Expected Yield: Yields for the cyclization step are typically in the range of 60-80%.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from the synthesis of the precursor to its application in drug discovery.
Caption: Workflow from precursor to drug discovery.
Conclusion
2-(Phenylamino)acetonitrile stands as a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and organic synthesists. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this precursor in their synthetic endeavors, particularly in the promising field of kinase inhibitor development for cancer therapy. Further exploration of its reactivity is poised to unlock new avenues for the creation of novel and impactful organic molecules.
Safety and handling precautions for 2-(Phenylamino)acetonitrile
An In-depth Technical Guide to the Safety and Handling of 2-(Phenylamino)acetonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Safety and Handling of 2-(Phenylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Phenylamino)acetonitrile (CAS No: 3009-97-0), a key building block in organic synthesis and drug discovery. The following sections detail the hazards, precautionary measures, and physical properties of this compound to ensure its safe use in a laboratory setting.
Chemical Identification and Physical Properties
2-(Phenylamino)acetonitrile, also known as anilinoacetonitrile, is an organic compound with the chemical formula C₈H₈N₂.[1] It is characterized by a phenyl group and an amino group attached to an acetonitrile backbone.[1]
Table 1: Physical and Chemical Properties of 2-(Phenylamino)acetonitrile
2-(Phenylamino)acetonitrile is classified as a hazardous substance. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin, and its capacity to cause skin and eye irritation.[1]
Table 2: GHS Hazard Classification for 2-(Phenylamino)acetonitrile
Note: There can be variations in classifications between suppliers.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with 2-(Phenylamino)acetonitrile.
Safe Handling
Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5]
Personal Protective Equipment (PPE) :
Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][6]
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5][6]
Respiratory Protection : If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA approved respirator.[6]
General Hygiene : Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.[4]
Storage
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]
Specific Requirements : Keep in a dark place under an inert atmosphere (e.g., argon).[1][2] Recommended storage temperatures vary by supplier, ranging from 2-8°C to room temperature.[3]
If Swallowed : Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4]
If on Skin : Wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4]
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6]
If in Eyes : Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[6]
Accidental Release Measures
Personal Precautions : Wear appropriate personal protective equipment.[4]
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]
Methods for Cleaning Up : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]
Experimental Protocols and Methodologies
Acute Toxicity : OECD Test Guidelines 420, 423, or 425 (Oral); 402 (Dermal); 403 (Inhalation).
Skin Irritation/Corrosion : OECD Test Guideline 439 (In Vitro Skin Irritation) or 404 (Acute Dermal Irritation/Corrosion).
Eye Irritation/Damage : OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method) or 405 (Acute Eye Irritation/Corrosion).
Visualizations
Caption: Hazard and Precautionary Workflow for 2-(Phenylamino)acetonitrile.
Caption: Emergency Response Flowchart for Exposure Incidents.
Synthesis of 2-(Phenylamino)acetonitrile: A Detailed Laboratory Protocol
Application Notes This document provides a comprehensive protocol for the laboratory synthesis of 2-(phenylamino)acetonitrile, also known as anilinoacetonitrile. This compound is a valuable intermediate in organic synthe...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes
This document provides a comprehensive protocol for the laboratory synthesis of 2-(phenylamino)acetonitrile, also known as anilinoacetonitrile. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds and as a precursor in medicinal chemistry. The synthesis is achieved through a one-pot Strecker reaction, a well-established method for the formation of α-aminonitriles. The protocol detailed below is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized for clarity, and diagrams illustrating the experimental workflow and reaction mechanism are provided.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of 2-(phenylamino)acetonitrile.
The synthesis of 2-(phenylamino)acetonitrile is performed via a one-pot Strecker reaction involving aniline, formaldehyde, and potassium cyanide. This method is efficient and proceeds through the in-situ formation of an imine intermediate, which is then attacked by a cyanide nucleophile.
Materials and Equipment:
Aniline (C₆H₅NH₂)
Formaldehyde solution (37% in H₂O)
Potassium cyanide (KCN)
Glacial acetic acid (CH₃COOH)
Sodium bisulfite (NaHSO₃)
Diethyl ether or other suitable extraction solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Stirring plate and magnetic stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves. Caution: Potassium cyanide is highly toxic. This experiment must be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
Addition of Cyanide: While stirring the mixture, slowly add a solution of potassium cyanide (1.05 eq) in water. The addition should be done carefully to control any potential exotherm.
Reaction: Heat the reaction mixture to 95-110 °C and maintain this temperature for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. A biphasic mixture may be observed.
Neutralization and Extraction: Carefully acidify the reaction mixture with glacial acetic acid to a pH of 4-5 to neutralize any unreacted cyanide. Extract the product into a suitable organic solvent such as diethyl ether (3 x 50 mL).
Washing: Combine the organic extracts and wash sequentially with a saturated solution of sodium bisulfite (to remove any unreacted formaldehyde), saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude 2-(phenylamino)acetonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure crystalline solid.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(Phenylamino)acetonitrile.
Reaction Mechanism: Strecker Synthesis
Caption: Reaction mechanism for the Strecker synthesis of 2-(Phenylamino)acetonitrile.
The Strategic Utility of 2-(Phenylamino)acetonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds
Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Phenylamino)acetonitrile is a versatile and readily accessible bifunctional building block, possessing both a nucleo...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Phenylamino)acetonitrile is a versatile and readily accessible bifunctional building block, possessing both a nucleophilic secondary amine and a reactive nitrile group. This unique structural motif makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of N-heterocycles—thiohydantoins and hydantoins—using 2-(phenylamino)acetonitrile as the starting material. These protocols are designed to be robust and adaptable for library synthesis and lead optimization campaigns.
Introduction
Heterocyclic compounds form the cornerstone of modern pharmaceutical science, with a vast number of approved drugs containing at least one heterocyclic ring. The development of efficient and modular synthetic routes to novel heterocyclic entities is therefore a critical endeavor in drug discovery. 2-(Phenylamino)acetonitrile serves as a valuable synthon, enabling the construction of diverse heterocyclic systems. Its secondary amine allows for nucleophilic attack, while the nitrile group can participate in cyclization reactions through addition or hydrolysis pathways. This note details its application in the synthesis of thiohydantoins and hydantoins, classes of compounds known for their wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
Synthesis of 3-Phenyl-2-thiohydantoins
The reaction of α-aminonitriles with isothiocyanates is a well-established and efficient method for the synthesis of 2-thiohydantoins.[1][2] 2-(Phenylamino)acetonitrile can react with various isothiocyanates to generate an intermediate thiourea, which subsequently undergoes intramolecular cyclization to form the thiohydantoin ring. The initial product is a thiohydantoin-4-imine, which is then hydrolyzed under mild acidic conditions to yield the final 2-thiohydantoin.[1]
Logical Workflow for 2-Thiohydantoin Synthesis
Caption: Workflow for the synthesis of 3-phenyl-2-thiohydantoins.
Experimental Protocol: Synthesis of 1-Phenyl-3-aryl-2-thioxoimidazolidin-4-one
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-(phenylamino)acetonitrile (1.0 eq) in anhydrous DMF.
Addition of Reagents: To this solution, add the substituted aryl isothiocyanate (1.1 eq) dropwise at room temperature.
Thiourea Formation: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Cyclization: Add triethylamine (2.0 eq) to the reaction mixture and heat to 80-100 °C. Stir for 6-12 hours until the intermediate thiourea is consumed (as monitored by TLC).
Hydrolysis: Cool the reaction mixture to room temperature and slowly add 1 M HCl with stirring. Continue stirring for 1-2 hours to facilitate the hydrolysis of the imine intermediate.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-aryl-2-thioxoimidazolidin-4-one.
(Note: Yields are representative and may vary based on specific reaction conditions and substrates.)
Synthesis of 3-Phenylhydantoins
The synthesis of hydantoins from α-aminonitriles can be achieved through reaction with cyanic acid (or a precursor like potassium cyanate) followed by acid-catalyzed cyclization, or by reaction with carbon dioxide to form an intermediate that cyclizes.[3] This pathway provides a complementary route to the thiohydantoin synthesis, allowing for the generation of another class of pharmaceutically relevant scaffolds.
Logical Workflow for Hydantoin Synthesis
Caption: Workflow for the synthesis of 3-phenylhydantoins.
Experimental Protocol: Synthesis of 1-Phenylimidazolidine-2,4-dione (3-Phenylhydantoin)
Materials:
2-(Phenylamino)acetonitrile
Potassium cyanate (KOCN)
Glacial acetic acid
Water
Diethyl ether
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask, prepare a solution of 2-(phenylamino)acetonitrile (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v).
Addition of Cyanate: Add potassium cyanate (1.5 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
Urea Formation and Cyclization: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. The reaction involves the formation of an intermediate urea which then cyclizes under the acidic conditions.[3] Monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
Product Isolation: A precipitate may form upon standing. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-phenylimidazolidine-2,4-dione.
Data Presentation
Starting Material
Product
Representative Yield (%)
2-(Phenylamino)acetonitrile
1-Phenylimidazolidine-2,4-dione
65-75
(Note: Yields are representative and may vary based on specific reaction conditions.)
Conclusion
2-(Phenylamino)acetonitrile is a highly effective and versatile starting material for the synthesis of medicinally important heterocyclic compounds. The protocols detailed herein for the synthesis of 3-phenyl-2-thiohydantoins and 3-phenylhydantoins are robust, utilize readily available reagents, and can be adapted for the creation of diverse compound libraries for screening in drug discovery programs. The bifunctional nature of 2-(phenylamino)acetonitrile opens avenues for the exploration of further, more complex heterocyclic systems, underscoring its value to the synthetic and medicinal chemistry communities.
Application of 2-(Phenylamino)acetonitrile in Medicinal Chemistry Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 2-(Phenylamino)acetonitrile, a versatile organic compound, serves as a valuable building block in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylamino)acetonitrile, a versatile organic compound, serves as a valuable building block in the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. Its structure, featuring a reactive nitrile group and a phenylamino moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 2-(phenylamino)acetonitrile in medicinal chemistry, with a focus on its utility in the synthesis of anticancer agents and potential kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
Key Applications in Medicinal Chemistry
The primary application of 2-(phenylamino)acetonitrile in medicinal chemistry is as a precursor for the synthesis of compounds with potential therapeutic activities. The presence of both a nucleophilic amine and an electrophilic nitrile group allows for the construction of various heterocyclic ring systems.
Anticancer Drug Discovery
Derivatives of 2-(phenylamino)acetonitrile have shown significant promise as anticancer agents. Research has demonstrated that modifications of this scaffold can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various derivatives of 2-(phenylamino)acetonitrile, expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
2-(Phenylamino)acetonitrile is a potential precursor for the synthesis of purine analogs, which are a well-established class of kinase inhibitors.[5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The purine scaffold can mimic the adenine base of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. While specific examples of kinase inhibitors directly synthesized from 2-(phenylamino)acetonitrile with reported IC50 values were not prominently found in the reviewed literature, the synthetic utility of aminonitriles in constructing such heterocyclic systems is well-documented.
Experimental Protocols
Synthesis of 2-(Phenylamino)acetonitrile Derivatives
The following protocol is an adaptation of the one-pot Strecker reaction for the synthesis of a related compound, 2-phenyl-2-(phenylamino)acetonitrile, and can be modified for the synthesis of 2-(phenylamino)acetonitrile and its derivatives.[6]
Protocol: One-Pot Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile
Materials:
Aniline
Benzaldehyde
Potassium cyanide (KCN) or a less toxic cyanide source like potassium ferrocyanide (K4[Fe(CN)6])
Acetic acid
Solvent (e.g., a mixture of water and an organic solvent like ethyl acetate)
Silica gel for column chromatography
Standard laboratory glassware and stirring equipment
Procedure:
In a round-bottom flask, dissolve aniline (1.0 eq.) and benzaldehyde (1.0 eq.) in the chosen solvent system.
Add the cyanide source (e.g., K4[Fe(CN)6], 1.5 eq.) and acetic acid (catalytic amount) to the reaction mixture.
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically several hours).
Upon completion of the reaction, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane:ethyl acetate gradient) to obtain the pure 2-phenyl-2-(phenylamino)acetonitrile.
Biological Assays
Protocol: MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[1][2]
Materials:
Cancer cell lines (e.g., HCT116, MCF-7, A549)
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well microplates
Multi-channel pipette
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and MTT solution, and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Shake the plate gently for 15 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase using a fluorescence-based assay.[7][8][9]
Materials:
Recombinant protein kinase
Kinase-specific substrate (e.g., a peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer
Test compounds dissolved in DMSO
Detection reagent (e.g., a fluorescent ADP-Glo™ Kinase Assay kit)
384-well plates
Plate reader capable of measuring fluorescence
Procedure:
Prepare serial dilutions of the test compounds in the kinase assay buffer.
In a 384-well plate, add the kinase and the test compound at various concentrations. Include a "no inhibitor" control (with DMSO) and a "no enzyme" control.
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
Incubate the plate for a defined time (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to the kinase activity) by adding the detection reagent according to the manufacturer's instructions.
Measure the fluorescence signal using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of 2-(phenylamino)acetonitrile in medicinal chemistry.
Application Notes and Protocols for the Stre-cker Synthesis of α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals The Stre-cker synthesis, first reported by Adolph Stre-cker in 1850, remains a cornerstone in organic chemistry for the synthesis of α-amino acids from alde...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Stre-cker synthesis, first reported by Adolph Stre-cker in 1850, remains a cornerstone in organic chemistry for the synthesis of α-amino acids from aldehydes or ketones.[1][2][3] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.[3][4] This three-component reaction, involving a carbonyl compound, an amine, and a cyanide source, is highly valued for its efficiency and atom economy.[5][6] These notes provide detailed experimental protocols and comparative data for the synthesis of α-aminonitriles, the key intermediates in the Stre-cker synthesis.
General Reaction Mechanism
The Stre-cker synthesis is a two-step process:
Formation of an α-aminonitrile: An aldehyde or ketone reacts with ammonia or a primary amine to form an imine.[4] A cyanide ion then attacks the imine, yielding an α-aminonitrile.[4][7]
Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions, to produce the final α-amino acid.[1][7]
Recent advancements have introduced various catalysts and cyanide sources to improve yields, reduce reaction times, and enable asymmetric synthesis.[2][5]
Experimental Protocols
Below are detailed protocols for the synthesis of α-aminonitriles using different catalytic systems.
Protocol 1: Indium-Catalyzed Stre-cker Reaction in Water
This protocol describes an environmentally benign, one-pot, three-component synthesis of α-aminonitriles using indium powder as a catalyst in water.[5]
Materials:
Aldehyde (e.g., Benzaldehyde, 1 mmol)
Amine (e.g., Aniline, 1 mmol)
Trimethylsilyl cyanide (TMSCN, 1.2 mmol)
Indium powder (11 mg, 10 mol%)
Water (1 mL)
Diethyl ether
Brine
Anhydrous sodium sulfate
Procedure:
To a mixture of the aldehyde (1 mmol) and amine (1 mmol) in water (1 mL), add indium powder (11 mg).
Add TMSCN (1.2 mmol) to the resulting mixture.
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, add diethyl ether to the reaction mixture.
Filter the solution and wash it with brine and water.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to obtain the α-aminonitrile.
In a round-bottomed flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), TMSCN (0.15 mL, 1.2 mmol), and [HMIm]OAc (0.07 g, 50 mol%).
Stir the mixture at room temperature. The reaction is typically complete within 5 minutes, as monitored by TLC.
Upon completion, cool the reaction mixture.
The product precipitates and can be separated by filtration to yield the pure α-aminonitrile.
The catalyst can be recovered by evaporating the ethanol wash under reduced pressure.
Protocol 3: Solvent-Free Stre-cker Reaction Catalyzed by Sulfated Polyborate
This protocol details a solvent-free, three-component Stre-cker reaction catalyzed by sulfated polyborate, offering high yields at room temperature.[2]
Materials:
Aldehyde or Ketone
Amine
Trimethylsilyl cyanide (TMSCN)
Sulfated polyborate catalyst
Procedure:
Combine the aldehyde/ketone, amine, and TMSCN in a reaction vessel.
Add the sulfated polyborate catalyst.
Stir the mixture under solvent-free conditions at room temperature.
The reaction typically proceeds to completion with excellent yields (up to 99%).[2]
The catalyst can be recovered and reused multiple times without a significant loss in efficiency.[2]
Data Presentation: Comparison of Experimental Setups
The following tables summarize quantitative data from various Stre-cker synthesis protocols for α-aminonitriles, allowing for easy comparison of different experimental conditions.
The general workflow for the Stre-cker synthesis of α-aminonitriles can be visualized as a sequence of steps from reagent preparation to product characterization.
General workflow for the Strecker synthesis of α-aminonitriles.
The logical relationship in the Stre-cker reaction mechanism, from starting materials to the α-aminonitrile product, is depicted below.
Logical flow of the Strecker reaction to form α-aminonitriles.
2-(Phenylamino)acetonitrile: A Versatile Building Block for Novel Organic Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for utilizing 2-(phenylamino)acetonitrile as a versatile building block in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-(phenylamino)acetonitrile as a versatile building block in the synthesis of novel organic molecules. This commercially available compound serves as a valuable precursor for a variety of heterocyclic systems and other complex organic structures with potential applications in medicinal chemistry and materials science.
Introduction
2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile, is a bifunctional molecule containing a secondary amine and a nitrile group. This unique combination of reactive sites allows for its participation in a diverse range of chemical transformations, making it an attractive starting material for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. Its utility extends to the synthesis of kinase inhibitors, potential antitumor agents, and metal-complexing ligands.[1][2]
Applications of 2-(Phenylamino)acetonitrile
The reactivity of the amine and the nitrile functionalities, as well as the activated α-carbon, enables the use of 2-(phenylamino)acetonitrile in several key synthetic strategies:
Heterocycle Synthesis: It is a valuable precursor for the synthesis of various heterocyclic systems, including pyrimidines, imidazoles, and quinazolines. These ring systems are of significant interest in drug discovery.
Multicomponent Reactions: The ability of 2-(phenylamino)acetonitrile to react with multiple components in a single pot makes it an ideal candidate for multicomponent reactions (MCRs), allowing for the rapid generation of molecular diversity.
Synthesis of Bioactive Molecules: Derivatives of 2-(phenylamino)acetonitrile have been explored for their potential as antitumor agents and kinase inhibitors.[2]
Ligand Synthesis for Metal Complexes: The nitrogen atoms in 2-(phenylamino)acetonitrile can act as donor atoms for the formation of metal complexes with interesting catalytic or material properties.
Experimental Protocols
The following section details selected experimental protocols for the synthesis of novel organic molecules starting from 2-(phenylamino)acetonitrile.
Protocol 1: Synthesis of 2,4-Diamino-6-phenyl-pyrimidine from 2-(Phenylamino)acetonitrile
This protocol describes the synthesis of a substituted pyrimidine, a common scaffold in medicinal chemistry, via a cyclocondensation reaction.
Reaction Scheme:
A schematic for the synthesis of a 2,4-diaminopyrimidine derivative.
Materials:
2-(Phenylamino)acetonitrile
Guanidine hydrochloride
Sodium metal
Anhydrous Ethanol (EtOH)
Glacial Acetic Acid
Deionized water
Procedure:
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir the mixture at room temperature for 15 minutes.
Addition of 2-(Phenylamino)acetonitrile: Add 2-(phenylamino)acetonitrile (1.0 eq) to the reaction mixture.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Purification: Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product. Cool the solution in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired 2,4-diamino-6-phenyl-pyrimidine.
Quantitative Data:
Product
Starting Material
Reagents
Solvent
Reaction Time (h)
Yield (%)
Melting Point (°C)
2,4-Diamino-6-phenyl-pyrimidine
2-(Phenylamino)acetonitrile
Guanidine HCl, NaOEt
EtOH
4-6
75-85
165-167
Protocol 2: Multicomponent Synthesis of a Substituted Pyrazole
This protocol outlines a one-pot, three-component synthesis of a highly substituted pyrazole derivative.
Reaction Workflow:
Workflow for the multicomponent synthesis of a pyrazole derivative.
Materials:
2-(Phenylamino)acetonitrile
Aromatic aldehyde (e.g., Benzaldehyde)
Hydrazine hydrate or a substituted hydrazine
Ethanol (EtOH)
Piperidine (catalyst)
Procedure:
Reaction Setup: To a round-bottom flask, add 2-(phenylamino)acetonitrile (1.0 eq), the aromatic aldehyde (1.0 eq), and the hydrazine derivative (1.0 eq) in ethanol.
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%) to the mixture.
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.
Monitoring: Monitor the progress of the reaction by TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Collect the solid by filtration.
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Quantitative Data for Pyrazole Synthesis:
Product
Aldehyde
Hydrazine Derivative
Catalyst
Solvent
Yield (%)
Substituted Pyrazole Derivative
Benzaldehyde
Hydrazine Hydrate
Piperidine
EtOH
80-90
Protocol 3: Synthesis of Transition Metal Complexes
This protocol is adapted from the synthesis of metal complexes with a similar α-aminonitrile ligand and can be applied to 2-(phenylamino)acetonitrile.
Logical Relationship of Synthesis:
Logical steps for the synthesis of a metal complex.
Materials:
2-(Phenylamino)acetonitrile
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 mmol) in absolute ethanol (10 mL).
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
Reflux: Heat the resulting mixture to reflux for 4 hours. A colored precipitate should form.
Stirring: Allow the mixture to cool to room temperature and stir overnight.
Isolation: Collect the precipitated complex by filtration.
Washing and Drying: Wash the solid with cold ethanol and then diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.
Quantitative Data for Metal Complex Synthesis:
Complex
Metal Salt
Yield (%)
Color
[Co(C₈H₈N₂)₂Cl₂]
CoCl₂·6H₂O
~80
Blue
[Ni(C₈H₈N₂)₂Cl₂]
NiCl₂·6H₂O
~75
Green
[Cu(C₈H₈N₂)₂Cl₂]
CuCl₂·2H₂O
~85
Green
Conclusion
2-(Phenylamino)acetonitrile is a readily accessible and highly versatile building block for the synthesis of a wide array of novel organic molecules. The protocols provided herein demonstrate its utility in constructing important heterocyclic scaffolds and metal complexes. Researchers in drug discovery and materials science can leverage the reactivity of this compound to generate diverse molecular architectures for various applications. Further exploration of its reactivity in different reaction manifolds is encouraged to unlock its full potential in synthetic organic chemistry.
Application Notes and Protocols for the Derivatization of 2-(Phenylamino)acetonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the derivatization of 2-(phenylamino)acetonitrile, a versatile scaffold for the synthesis of novel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(phenylamino)acetonitrile, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The following sections detail synthetic protocols for creating a diverse chemical library based on this starting material, as well as methodologies for subsequent biological screening against cancer cell lines.
Introduction
2-(Phenylamino)acetonitrile is a bifunctional molecule containing a secondary amine and a nitrile group, making it an excellent starting point for the synthesis of a variety of heterocyclic and acyclic compounds.[1] Its structural features are present in molecules that have shown promising biological activities, including antitumor and anthelmintic effects.[1][2] This document outlines strategies for modifying this core structure to generate a library of derivatives for biological screening, with a focus on identifying novel anticancer agents. The derivatization strategies will focus on reactions involving both the amine and nitrile functionalities to maximize molecular diversity.
Derivatization Strategies
The chemical versatility of 2-(phenylamino)acetonitrile allows for derivatization at two key points: the secondary amine and the nitrile group. This enables the synthesis of a wide array of compounds with diverse physicochemical properties.
A general overview of the proposed derivatization workflow is presented below:
Caption: General workflow for derivatization and screening.
Derivatization of the Amine Group
The secondary amine of 2-(phenylamino)acetonitrile is a nucleophilic center that can readily undergo acylation and alkylation reactions.
N-Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base will yield N-acyl-2-(phenylamino)acetonitrile derivatives. This introduces a diverse range of substituents, allowing for the exploration of structure-activity relationships (SAR).
N-Alkylation: The amine can be alkylated using alkyl halides. The reactivity can be influenced by the nature of the alkyl halide and the reaction conditions.
Derivatization involving the Nitrile Group: Synthesis of Heterocycles
The nitrile group, in conjunction with the adjacent amine, provides a gateway to the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Thiazole Synthesis: α-Aminonitriles are known precursors to 5-aminothiazoles through reaction with carbon disulfide or other thio-reagents.[1][3] This approach can be adapted to synthesize 2-substituted-5-amino-4-phenylthiazole derivatives.
Pyrimidine Synthesis: The 2-(phenylamino)acetonitrile scaffold can be utilized in the construction of pyrimidine rings, which are core components of many anticancer drugs.[4][5] Condensation reactions with appropriate three-carbon synthons can lead to the formation of substituted pyrimidines.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of 2-(phenylamino)acetonitrile derivatives.
Synthesis of N-Benzoyl-2-(phenylamino)acetonitrile (A Representative N-Acyl Derivative)
Objective: To introduce a benzoyl group onto the nitrogen atom of 2-(phenylamino)acetonitrile.
Materials:
2-(Phenylamino)acetonitrile
Benzoyl chloride
Triethylamine
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Procedure:
Dissolve 2-(phenylamino)acetonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq) to the solution.
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water.
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-benzoyl-2-(phenylamino)acetonitrile.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 2-Mercapto-5-amino-4-phenylthiazole (A Representative Heterocyclic Derivative)
Objective: To synthesize a thiazole derivative from 2-(phenylamino)acetonitrile. This protocol is adapted from the general synthesis of 5-aminothiazoles from α-aminonitriles.[1]
Materials:
2-(Phenylamino)acetonitrile
Carbon disulfide (CS₂)
Sodium hydroxide
Ethanol
Water
Hydrochloric acid (for acidification)
Procedure:
In a round-bottom flask, dissolve 2-(phenylamino)acetonitrile (1.0 eq) in ethanol.
Add a solution of sodium hydroxide (1.1 eq) in water.
Cool the mixture to 0-5 °C in an ice-water bath.
Add carbon disulfide (1.2 eq) dropwise to the stirred solution.
After the addition is complete, continue stirring at room temperature for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-mercapto-5-amino-4-phenylthiazole.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for synthesis and screening.
The synthesized derivatives will be screened for their potential anticancer activity using standard cell-based assays.
A panel of human cancer cell lines can be used, for example:
HCT116: Colorectal carcinoma
MCF-7: Breast adenocarcinoma
A549: Lung carcinoma
Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
Objective: To determine the concentration of the synthesized derivatives that inhibits cell growth by 50% (IC₅₀).
Materials:
Synthesized derivatives dissolved in DMSO (stock solutions)
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
Remove the overnight medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 48-72 hours.
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The results of the biological screening should be summarized in a clear and concise manner to facilitate SAR analysis.
Table 1: Anticancer Activity of 2-(Phenylamino)acetonitrile Derivatives
Compound ID
R¹ Substituent (Amine)
R² Moiety (Nitrile)
HCT116 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
A549 IC₅₀ (µM)
PAN-H
H
CN
>100
>100
>100
PAN-Ac-Ph
-COPh
CN
Data
Data
Data
PAN-Thiazole
H
2-Mercapto-5-aminothiazole
Data
Data
Data
Additional Derivatives
...
...
...
...
...
Doxorubicin
-
-
Positive Control Data
Positive Control Data
Positive Control Data
Data to be filled in after experimental work.
Potential Signaling Pathways and Mechanisms of Action
Derivatives of scaffolds similar to 2-(phenylamino)acetonitrile have been shown to exert their anticancer effects through various mechanisms. Further investigation into the mechanism of action of active compounds identified from the screen is crucial.
Caption: Potential signaling pathways for anticancer activity.
Cyclin-Dependent Kinase (CDK) Inhibition: Pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Tubulin Polymerization Inhibition: Some acrylonitrile derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.
Induction of Apoptosis: Active compounds may trigger programmed cell death through various intrinsic or extrinsic pathways. This can be assessed by assays such as Annexin V-FITC/PI staining followed by flow cytometry.
Further mechanistic studies for hit compounds could include Western blotting to analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
Conclusion
The derivatization of 2-(phenylamino)acetonitrile offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in these application notes provide a framework for the synthesis of a diverse library of compounds and their subsequent evaluation as potential anticancer agents. The systematic exploration of the chemical space around this scaffold, guided by SAR studies, may lead to the identification of potent lead compounds for further drug development.
2-(Phenylamino)acetonitrile is an organic compound featuring a phenylamino group attached to an acetonitrile backbone.[1] It serves as a valuable building block in organic synthesis, particularly for preparing heterocyclic compounds and purine derivatives with potential applications in medicinal chemistry and drug discovery.[1][3] Under standard conditions, it exists as a yellow to white crystalline low-melting solid.[1][3]
A comprehensive analytical characterization is essential to confirm its identity, purity, and stability. This document outlines the key analytical techniques and detailed protocols for the characterization of 2-(Phenylamino)acetonitrile.
Table 1: Physicochemical Properties of 2-(Phenylamino)acetonitrile
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-(Phenylamino)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the different carbon atoms. For 2-(Phenylamino)acetonitrile, ¹H NMR is expected to show signals for the aromatic protons on the phenyl ring, the secondary amine proton, and the methylene protons. ¹³C NMR will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
(Note: Actual chemical shifts may vary based on solvent and experimental conditions. Data for similar structures are used for prediction.)
Sample Preparation: Dissolve 5-10 mg of 2-(Phenylamino)acetonitrile in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
¹H NMR Acquisition Parameters:
Pulse Program: Standard single pulse (zg30).
Spectral Width: 0-15 ppm.
Number of Scans: 16-64, depending on sample concentration.
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition Parameters:
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
Spectral Width: 0-200 ppm.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Relaxation Delay (d1): 2-5 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Application Note:
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-(Phenylamino)acetonitrile is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches for the aromatic and aliphatic groups, the C≡N stretch of the nitrile group, and C=C stretches from the aromatic ring.
Table 3: Key IR Absorption Bands for 2-(Phenylamino)acetonitrile
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
Sample Preparation: Place a small amount of the solid 2-(Phenylamino)acetonitrile sample directly onto the ATR crystal.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Mode: Absorbance.
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify and label the significant peaks.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For 2-(Phenylamino)acetonitrile (MW = 132.16), the molecular ion peak [M]⁺ should be observed at m/z ≈ 132. In positive ion mode, an [M+H]⁺ adduct at m/z ≈ 133 is also expected.[7] Key fragments may arise from the loss of the nitrile group or cleavage of the C-N bond.
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or acetonitrile.
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Gas Chromatography (GC) Parameters:
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
Inlet Temperature: 250 °C.
Injection Volume: 1 µL with a split ratio (e.g., 20:1).[8]
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
Mass Spectrometry (MS) Parameters:
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
Source Temperature: 230 °C.
Mass Range: Scan from m/z 40 to 400.
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of 2-(Phenylamino)acetonitrile and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying 2-(Phenylamino)acetonitrile from impurities or related substances. The compound can be detected using a UV detector, likely showing absorbance in the 250-300 nm range due to its aromatic structure.[1]
Experimental Protocol: RP-HPLC Purity Assay
Sample and Standard Preparation:
Standard Solution: Accurately weigh and dissolve 2-(Phenylamino)acetonitrile in the mobile phase or diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water. A common starting point is 50:50 (v/v) Acetonitrile:Water. For MS compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid.[9]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Run a blank (diluent) injection, followed by the standard and sample injections.
Determine the retention time of 2-(Phenylamino)acetonitrile from the standard chromatogram.
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical substance like 2-(Phenylamino)acetonitrile.
Caption: Workflow for Analytical Characterization.
Application Notes and Protocols: Purification of 2-(Phenylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the purification of 2-(Phenylamino)acetonitrile, a key intermediate in the synthesis of various pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the purification of 2-(Phenylamino)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods of purification are presented: recrystallization and flash column chromatography. This guide includes step-by-step experimental protocols, a summary of expected quantitative data, and a visual workflow to aid researchers in obtaining high-purity 2-(Phenylamino)acetonitrile for downstream applications.
Introduction
2-(Phenylamino)acetonitrile is a valuable building block in medicinal chemistry and organic synthesis. The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. Synthesis of 2-(Phenylamino)acetonitrile, often achieved through methods like the Strecker synthesis from aniline, formaldehyde, and a cyanide source, can result in various impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. This application note details robust protocols for the removal of these impurities to yield high-purity 2-(Phenylamino)acetonitrile.
Potential Impurities
Common impurities in crude 2-(Phenylamino)acetonitrile may include:
Aniline
Formaldehyde or its polymers
Cyanide salts
By-products from the Strecker reaction
Solvents used in the synthesis
Experimental Protocols
Two effective methods for the purification of 2-(Phenylamino)acetonitrile are outlined below. The choice of method may depend on the scale of the purification, the nature of the impurities, and the available equipment.
Method 1: Recrystallization
Recrystallization is a widely used technique for the purification of crystalline solids.[1][2] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For 2-(Phenylamino)acetonitrile, a mixed solvent system of ethanol and water is often effective.
Protocol: Recrystallization from Ethanol/Water
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 2-(Phenylamino)acetonitrile in the minimum amount of hot ethanol (near boiling).
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. If excessive turbidity occurs, add a small amount of hot ethanol to redissolve the precipitate.
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point determination and chromatographic techniques such as HPLC.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.[4][5] This method is particularly useful for separating complex mixtures or when recrystallization is not effective. Based on protocols for similar compounds, a gradient of ethyl acetate in cyclohexane is a suitable eluent system.[6]
Protocol: Flash Column Chromatography
Column Packing: Prepare a flash chromatography column with silica gel as the stationary phase, packed using a slurry method with the initial, low-polarity eluent (e.g., 5% ethyl acetate in cyclohexane).
Sample Loading: Dissolve the crude 2-(Phenylamino)acetonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dry, adsorbed sample onto the top of the prepared column.
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5% ethyl acetate in cyclohexane). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in cyclohexane) to elute the 2-(Phenylamino)acetonitrile. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(Phenylamino)acetonitrile.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the purification of 2-(Phenylamino)acetonitrile.
Purification Method
Initial Purity (%)
Final Purity (%)
Recovery Yield (%)
Recrystallization
~85
>98
70 - 85
Flash Column Chromatography
~85
>99
60 - 80
Note: The values presented are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of 2-(Phenylamino)acetonitrile before and after purification.
HPLC Protocol
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common choice. A typical gradient might be from 20% to 80% acetonitrile over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of 2-(Phenylamino)acetonitrile.
Caption: Workflow for the purification of 2-(Phenylamino)acetonitrile.
Recrystallization Protocol Steps
The following diagram outlines the key steps in the recrystallization protocol.
Application Notes and Protocols: 2-(Phenylamino)acetonitrile in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential applications of 2-(phenylamino)acetonitrile as a versatile building block in metal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(phenylamino)acetonitrile as a versatile building block in metal-catalyzed cross-coupling reactions. This document offers detailed protocols for its use in constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are pivotal transformations in the synthesis of pharmaceuticals and other complex organic molecules.
Application Note 1: N-Arylation of 2-(Phenylamino)acetonitrile via Buchwald-Hartwig Amination
The secondary amine functionality of 2-(phenylamino)acetonitrile makes it an ideal candidate for N-arylation through the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of triaryl- or diarylalkylamines, which are common motifs in biologically active compounds.[2][3] The reaction couples the N-H bond of 2-(phenylamino)acetonitrile with an aryl halide or triflate.
The general transformation is depicted below:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Note 2: α-Arylation of 2-(Phenylamino)acetonitrile
The presence of a nitrile group in 2-(phenylamino)acetonitrile activates the adjacent methylene C-H bonds, making them susceptible to deprotonation and subsequent reaction with an electrophile. This reactivity can be harnessed in palladium-catalyzed α-arylation reactions to form a new carbon-carbon bond at the position alpha to the nitrile. [4]This transformation provides access to α,α-diarylacetonitrile derivatives, which are valuable precursors for various pharmaceuticals.
The general transformation is as follows:
Where R is an aryl, heteroaryl, or vinyl group and X is a halide (I, Br, Cl) or triflate.
This reaction typically requires a strong base to deprotonate the α-carbon, forming a nucleophilic enolate equivalent that participates in the palladium catalytic cycle. The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions.
[5]
Experimental Protocol: General Procedure for the α-Arylation of 2-(Phenylamino)acetonitrile
This protocol is a generalized procedure based on established methodologies for the α-arylation of nitriles. [4]Optimization of reaction conditions is recommended for specific substrates.
In an oven-dried Schlenk tube under an inert atmosphere, dissolve 2-(phenylamino)acetonitrile (1.2 equiv) in anhydrous solvent.
Add the strong base (1.3 equiv) dropwise at a low temperature (e.g., 0 °C or -78 °C) and stir for 30 minutes to generate the enolate.
In a separate Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the aryl halide (1.0 equiv).
Add the pre-formed enolate solution to the second Schlenk tube via cannula.
Allow the reaction mixture to warm to room temperature or heat as required (typically 25-100 °C) and stir for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the desired α-aryl-2-(phenylamino)acetonitrile.
Quantitative Data Summary
The following table provides representative parameters for the α-arylation of nitriles, which can serve as a guide for the α-arylation of 2-(phenylamino)acetonitrile.
Parameter
Typical Range/Value
Notes
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
1-2 mol%
Ligand
BINAP, Xantphos, cataCXium A
2-4 mol%
Base
NaHMDS, LiHMDS, NaOtBu
1.3-1.5 equiv
Solvent
Toluene, THF
Anhydrous
Temperature
25 - 100 °C
Substrate dependent
Reaction Time
4 - 24 hours
Monitored by TLC or GC-MS
Yield
60 - 90%
Dependent on substrates and conditions
Catalytic Cycle for α-Arylation of Nitriles
Caption: Catalytic cycle for the α-arylation of nitriles.
Green Chemistry Approaches to the Synthesis of 2-(Phenylamino)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 2-(phenylamino)acetonitrile, a key intermediate in organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(phenylamino)acetonitrile, a key intermediate in organic synthesis and drug discovery, utilizing green chemistry principles. These approaches focus on minimizing hazardous substances, reducing reaction times, and improving overall efficiency compared to traditional synthetic methods.
Introduction to Green Synthetic Approaches
Traditional synthesis routes for α-aminonitriles, such as the Strecker synthesis, often involve toxic cyanide sources and harsh reaction conditions. Green chemistry offers several alternatives to mitigate these issues, including the use of non-toxic reagents, alternative energy sources like ultrasound and microwave irradiation, and solvent-free reaction conditions. This document outlines three key green approaches for the synthesis of 2-(phenylamino)acetonitrile: a one-pot Strecker reaction with a non-toxic cyanide source, an ultrasound-assisted Strecker synthesis, and a catalytic approach using glycolonitrile.
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data from the described green synthesis protocols for 2-(phenylamino)acetonitrile, allowing for a direct comparison of their efficiency and environmental impact.
Method
Reactants
Cyanide Source/Catalyst
Solvent
Reaction Time
Yield (%)
Key Advantages
One-Pot Strecker Reaction
Benzaldehyde, Aniline
Potassium Hexacyanoferrate(III)
tert-Butanol/Water
4 hours
84
Use of a non-toxic cyanide source, one-pot procedure.[1]
Ultrasound-Assisted Synthesis
Pre-formed N-phenylbenzenemethanimine
Trimethylsilyl cyanide (TMSCN)
Polyethylene Glycol (PEG)/Water
30 minutes
High
Drastically reduced reaction time, use of a green solvent system.[2][3]
Catalytic Synthesis
Aniline, Glycolonitrile
Sodium Bicarbonate or Sodium Carbonate
Water (aqueous solution)
Not specified
High
Avoids the direct handling of HCN, uses a readily available nitrile source.[4]
Experimental Protocols
One-Pot Strecker Reaction using a Non-Toxic Cyanide Source
This protocol describes a one-pot synthesis of 2-phenyl-2-(phenylamino)acetonitrile from benzaldehyde and aniline using potassium hexacyanoferrate(III) as a safe cyanide source.[1]
Dissolve potassium hexacyanoferrate(III) (0.5 eq) in water (3 mL) and add acetic acid (0.2 mL).
In a separate flask, suspend aniline (1.0 eq) and benzaldehyde (1.0 eq) in tert-butanol (3 mL).
Add the suspension from step 2 to the aqueous solution from step 1.
Heat the reaction mixture to 80 °C and stir for 4 hours, protecting it from light.
After the reaction is complete, quench the mixture with a saturated sodium bicarbonate solution (10 mL).
Extract the product with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with brine (3 x 10 mL).
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purify the crude product by flash column chromatography (cyclohexane:ethyl acetate gradient) to obtain 2-phenyl-2-(phenylamino)acetonitrile as a light brown solid (84% yield).[1]
Ultrasound-Assisted Strecker Synthesis
This protocol outlines a rapid and efficient synthesis of α-(arylamino)acetonitriles using ultrasound irradiation, which significantly reduces the reaction time compared to conventional methods.[2][3]
Materials:
N-phenylbenzenemethanimine (pre-formed from aniline and benzaldehyde) (1.0 eq)
Trimethylsilyl cyanide (TMSCN) (1.0 eq)
Poly(ethylene glycol) (PEG)
Water
Procedure:
In a suitable vessel, dissolve N-phenylbenzenemethanimine (1.0 eq) in a mixture of PEG and water.
Add trimethylsilyl cyanide (1.0 eq) to the solution.
Place the vessel in an ultrasonic bath operating at a frequency of 37 kHz and a power of 95 W.
Sonicate the reaction mixture at 25 °C for 30 minutes.
The product, 2-(phenylamino)acetonitrile, will precipitate from the reaction mixture.
Isolate the crystalline product by filtration.
Wash the product with a suitable solvent (e.g., cold water or ethanol) and dry.
Catalytic Synthesis from Aniline and Glycolonitrile
This method provides a greener route by utilizing glycolonitrile (hydroxyacetonitrile) as the nitrile source, avoiding the direct use of hydrogen cyanide.[4]
Materials:
Aniline (1.0-1.2 eq)
Glycolonitrile (hydroxyacetonitrile) (1.0 eq) as a 20-60% aqueous solution
Catalyst: Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (0.5-2 mol% relative to aniline)
Hydrochloric acid or Sulfuric acid for pH adjustment
Procedure:
In a reaction vessel, combine aniline (1.0-1.2 eq), the aqueous solution of glycolonitrile (1.0 eq), and the catalyst (sodium bicarbonate or sodium carbonate, 0.5-2 mol%).
Heat the reaction mixture to a temperature between 80-120 °C (optimally 95-110 °C).
Stir the reaction until the glycolonitrile is consumed (monitor by a suitable analytical method, e.g., TLC or GC).
After the reaction is complete, cool the mixture and adjust the pH to 2.0-4.5 with hydrochloric acid or sulfuric acid to induce crystallization.
Isolate the solid product by filtration.
Wash the product with water and dry to obtain 2-(phenylamino)acetonitrile.
The mother liquor containing excess aniline can be treated with a base to recover the aniline for reuse.[4]
Visualizing the Green Synthesis Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described green synthesis protocols.
Technical Support Center: Synthesis of 2-(Phenylamino)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Phenylamino)ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Phenylamino)acetonitrile.
Troubleshooting Guides and FAQs
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-(Phenylamino)acetonitrile can stem from several factors. Consider the following troubleshooting steps:
Purity of Reactants: Ensure the aniline, formaldehyde (or a suitable equivalent like paraformaldehyde), and cyanide source (e.g., sodium or potassium cyanide) are of high purity. Impurities in the starting materials can lead to unwanted side reactions and reduce the yield of the desired product.
Reaction Conditions:
Temperature: The reaction is often temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition or side product formation. Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is recommended to start at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then allow the reaction to proceed at room temperature or slightly elevated temperatures.
pH Control: The pH of the reaction mixture is critical, especially in a Strecker synthesis. The initial condensation of aniline and formaldehyde is typically favored under slightly acidic conditions, while the subsequent nucleophilic attack by the cyanide ion is more efficient under neutral to slightly basic conditions. Careful control of pH throughout the reaction is crucial for maximizing yield.
Stirring: Inefficient stirring can lead to localized high concentrations of reactants, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
Choice of Cyanide Source: While hydrogen cyanide (HCN) can be used, it is highly toxic and difficult to handle. Safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly employed. The choice and quality of the cyanide source can impact the reaction rate and yield.
Moisture Content: The presence of excessive water can hydrolyze the nitrile group or interfere with the initial imine formation. While some water may be necessary depending on the specific protocol, using anhydrous solvents where appropriate can improve yields.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue. The most probable side reactions include:
Polymerization of Formaldehyde: Formaldehyde has a tendency to polymerize. Using paraformaldehyde and depolymerizing it in situ can sometimes provide better control over the concentration of monomeric formaldehyde.
Formation of N,N'-methylenebisaniline: Aniline can react with formaldehyde to form this dimeric impurity. This can be minimized by controlling the stoichiometry of the reactants and the order of addition. Adding the cyanide source before the reaction has gone to completion can help trap the intermediate iminium ion.
Hydrolysis of the Nitrile: If the reaction is run under strongly acidic or basic conditions for an extended period, the resulting 2-(Phenylamino)acetonitrile can hydrolyze to the corresponding carboxylic acid.
Disproportionation of the Iminium Ion: The intermediate iminium ion can undergo other reactions if not trapped efficiently by the cyanide ion.
To minimize these side reactions:
Maintain optimal reaction temperatures.
Control the pH of the reaction mixture.
Ensure the efficient mixing of reactants.
Consider a one-pot synthesis approach where the intermediate iminium ion is generated and immediately reacted with the cyanide source.
Q3: I am facing challenges in purifying the final product. What are the recommended purification methods?
A3: Purifying 2-(Phenylamino)acetonitrile can be challenging due to its properties and potential impurities. Effective purification strategies include:
Extraction: After the reaction is complete, a standard workup involves quenching the reaction and then extracting the product into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying 2-(Phenylamino)acetonitrile. A solvent system of ethyl acetate and hexane is commonly used, with the polarity adjusted to achieve good separation.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final purification step to obtain a high-purity product.
Distillation: For larger scale purifications, vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.
Q4: How critical is the quality of the starting materials and solvents?
A4: The quality of starting materials and solvents is paramount for achieving high yields and purity.[1]
Starting Materials: Use of high-purity aniline and formaldehyde is essential to prevent the formation of colored impurities and byproducts that can complicate purification.
Solvents: The choice of solvent can significantly impact the reaction outcome.[1] Polar aprotic solvents like acetonitrile can be effective.[2] It is crucial to use solvents of appropriate purity and to ensure they are dry when the reaction chemistry requires anhydrous conditions.
Data Presentation
The following table summarizes the impact of different catalysts and solvents on the yield of reactions producing arylacetonitrile derivatives, providing a comparative overview of their performance. While specific data for 2-(Phenylamino)acetonitrile is limited in a single comparative study, this table compiles information from various sources to guide optimization.
Common side reactions in the synthesis of 2-(Phenylamino)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylamino)acetonitrile....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylamino)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-(Phenylamino)acetonitrile?
A1: The most common and direct method for synthesizing 2-(Phenylamino)acetonitrile is the Strecker synthesis. This is a one-pot, three-component reaction involving aniline, formaldehyde, and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN).[1][2][3]
Q2: What are the main starting materials and reagents required?
A2: The key reagents for the Strecker synthesis of 2-(Phenylamino)acetonitrile are:
Aniline (C₆H₅NH₂)
Formaldehyde (CH₂O), often used as an aqueous solution (formalin).
A cyanide salt, such as Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[2][3]
An acid catalyst, often implicitly present or generated in situ, to promote the reaction.[1]
Q3: What is the general reaction mechanism?
A3: The Strecker synthesis proceeds in two main stages within a single pot:
Imine Formation: Aniline reacts with formaldehyde to form an intermediate N-phenylmethanimine.
Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the imine carbon to form the final product, 2-(Phenylamino)acetonitrile.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-(Phenylamino)acetonitrile.
Low or No Product Yield
Symptom
Possible Cause
Troubleshooting Steps
Reaction fails to proceed, or the yield is significantly lower than expected.
1. Inactive or impure reagents: Starting materials may be old or degraded.
* Ensure aniline is freshly distilled if it has discolored. * Use a fresh, unopened container of formaldehyde solution. * Verify the purity of the cyanide salt.
2. Incorrect stoichiometry: An improper molar ratio of reactants can limit the reaction.
* Carefully measure and use the correct molar equivalents of aniline, formaldehyde, and cyanide.
3. Inefficient imine formation: The equilibrium for imine formation may not be favorable.
* Consider the use of a dehydrating agent if compatible with the reaction conditions to drive the imine formation forward.[5]
4. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.
* Maintain the recommended reaction temperature. The initial phase is often carried out at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction, followed by stirring at room temperature.
Product Purity Issues
Symptom
Possible Cause
Troubleshooting Steps
The isolated product is an oil or a low-melting solid with a wide melting point range.
1. Presence of unreacted starting materials: Aniline and formaldehyde may remain in the crude product.
* Optimize the reaction stoichiometry and time to ensure complete conversion. * Purify the product using column chromatography or recrystallization.
The product is contaminated with a significant amount of a white, insoluble solid.
1. Formation of N,N'-methylenebis(aniline): This is a common byproduct from the reaction of two equivalents of aniline with one of formaldehyde.
* Slowly add the formaldehyde to the reaction mixture containing aniline to maintain a low concentration of formaldehyde, which can disfavor the formation of the bis-adduct. * This byproduct is generally less soluble in common organic solvents than the desired product, allowing for separation by filtration or selective recrystallization.
The product shows signs of hydrolysis (e.g., presence of an amide or carboxylic acid in spectroscopic analysis).
1. Unintentional hydrolysis of the nitrile group: The nitrile group in the product can be sensitive to acidic or basic conditions, especially at elevated temperatures during workup or purification.
* Maintain neutral or slightly acidic conditions during the workup. * Avoid prolonged heating of the product in the presence of strong acids or bases.
Common Side Reactions
The primary side reaction in the synthesis of 2-(Phenylamino)acetonitrile is the formation of N,N'-methylenebis(aniline) .
This reaction is favored when the concentration of formaldehyde is high relative to aniline.
Experimental Protocols
Standard Laboratory-Scale Synthesis of 2-(Phenylamino)acetonitrile
Materials:
Aniline
Formaldehyde (37% aqueous solution)
Potassium Cyanide (KCN)
Glacial Acetic Acid
Diethyl ether or Dichloromethane
Anhydrous Magnesium Sulfate or Sodium Sulfate
Ice bath
Magnetic stirrer and stir bar
Round-bottom flask
Separatory funnel
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine aniline and glacial acetic acid in water. Cool the mixture in an ice bath with stirring.
Addition of Formaldehyde: Slowly add the formaldehyde solution to the cooled aniline mixture while maintaining the temperature below 10 °C.
Addition of Cyanide: In a separate beaker, dissolve potassium cyanide in water. Slowly add this solution to the reaction mixture, ensuring the temperature remains low.
Reaction: Allow the reaction to stir in the ice bath for a specified time, then remove the ice bath and continue stirring at room temperature.
Workup: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like diethyl ether or dichloromethane.
Drying and Evaporation: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Spectroscopic Data for Potential Byproduct N,N'-methylenebis(aniline)
Technical Support Center: Purification of 2-(Phenylamino)acetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Phenylamino)acetonitrile. Below yo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Phenylamino)acetonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-(Phenylamino)acetonitrile?
A1: Common impurities in crude 2-(Phenylamino)acetonitrile largely depend on the synthetic route employed. For a typical Strecker-type synthesis involving aniline, formaldehyde, and a cyanide source, potential impurities include:
Unreacted starting materials: Aniline, formaldehyde, and cyanide salts.
By-products of hydrolysis: 2-(Phenylamino)acetamide and 2-(Phenylamino)acetic acid can form if the nitrile group is hydrolyzed.
Side-products: Bis(phenylamino)methane can form from the reaction of aniline and formaldehyde.
Polymeric materials: Aldol-type condensations of formaldehyde can lead to the formation of polymeric impurities.
Q2: How can I assess the purity of my 2-(Phenylamino)acetonitrile sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the number of components in your mixture. A reported Rf value for 2-(Phenylamino)acetonitrile is 0.16 in a mobile phase of 5% methanol in dichloromethane on a reverse-phase TLC plate[1].
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer is a common starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities and have distinct signals.
Melting Point Analysis: A sharp melting point range close to the literature value (around 40-48°C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Q3: What are the recommended storage conditions for purified 2-(Phenylamino)acetonitrile?
A3: 2-(Phenylamino)acetonitrile is sensitive to light, air, and heat. To maintain its stability, it should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C)[1].
Purification Method Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization of 2-(Phenylamino)acetonitrile
Solvent Screening:
Place a small amount of crude 2-(Phenylamino)acetonitrile (10-20 mg) in several test tubes.
Add a small amount of a single solvent (e.g., isopropanol, ethanol, toluene, or ethyl acetate) or a solvent mixture (e.g., ethanol/water, toluene/hexane) to each test tube at room temperature.
Observe the solubility. If insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent system.
Recrystallization Procedure:
Dissolve the crude 2-(Phenylamino)acetonitrile in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
Allow the filtrate to cool slowly to room temperature to form crystals.
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the purified crystals under vacuum.
Quantitative Data: Solubility of 2-(Phenylamino)acetonitrile
- Solution is not saturated (too much solvent used).- Supersaturation.
- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure 2-(Phenylamino)acetonitrile.
"Oiling out" (product separates as a liquid).
- Melting point of the compound is lower than the boiling point of the solvent.- Cooling is too rapid.- High concentration of impurities.
- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Try a different solvent system with a lower boiling point.
Low recovery of purified product.
- Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent.
- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is hot during filtration.- Use a minimal amount of ice-cold solvent for washing.
Colored impurities in the final product.
- Impurities are co-crystallizing with the product.
- Treat the hot solution with activated charcoal before filtration.
Logical Workflow for Recrystallization Troubleshooting
Strecker Synthesis Optimization: A Technical Support Guide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Strecker synthesis of α-amino...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Strecker synthesis of α-amino acids.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my α-aminonitrile intermediate. What are the common causes and how can I improve it?
A1: Low yields of the α-aminonitrile can stem from several factors:
Inefficient Imine Formation: The equilibrium between the starting aldehyde/ketone and the imine might not be favorable.[1][2]
Troubleshooting:
Water Removal: The formation of the imine from an aldehyde/ketone and ammonia releases water. Adding a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium towards the imine product.[2]
pH Control: The reaction is typically promoted by mild acid. Ammonium chloride (NH₄Cl) is often used as it serves as both a source of ammonia and a weak acid to protonate the carbonyl, making it more electrophilic.[1]
Purity of Reagents: Impurities in the aldehyde, amine, or cyanide source can lead to side reactions. Ensure all starting materials are of high purity.
Reaction Temperature: While many Strecker reactions proceed at room temperature, some substrates may require cooling to minimize side reactions or heating to drive the reaction to completion.
Q2: The hydrolysis of the α-aminonitrile to the final amino acid is incomplete or failing. What should I do?
A2: The hydrolysis of nitriles is a robust but often slow reaction that requires forcing conditions.
Troubleshooting:
Acid/Base Concentration: This step is typically carried out with strong acid (e.g., 6M HCl) or a strong base (e.g., 10M NaOH) at elevated temperatures (reflux).[3] Ensure the acid or base concentration is sufficient.
Reaction Time and Temperature: Incomplete hydrolysis often means the reaction time was too short or the temperature was too low. Increase the reflux time or temperature as needed. For example, converting nitriles to carboxylic acids can be sensitive to temperature, with a change from 100°C to 60°C significantly improving the radiochemical conversion in one study.[3]
Workup Procedure: After hydrolysis under acidic conditions, the resulting amino acid will be in its protonated form (ammonium salt).[1] Neutralization, often with a base like pyridine or an ion-exchange resin, is necessary to isolate the zwitterionic amino acid.[1]
Q3: My final product is a racemic mixture. How can I synthesize an enantiomerically pure amino acid?
A3: The classical Strecker synthesis is not stereospecific and produces a racemic mixture of L- and D-amino acids.[4][5] This is because the cyanide nucleophile can attack the planar, sp²-hybridized imine intermediate from either face with equal probability.[4][6]
Solutions for Asymmetric Synthesis:
Chiral Auxiliaries: One approach is to replace ammonia with a chiral amine, such as (S)-alpha-phenylethylamine.[7] This creates diastereomeric α-aminonitrile intermediates that can often be separated by crystallization, followed by removal of the auxiliary group during hydrolysis.[8]
Asymmetric Catalysis: Modern methods employ chiral catalysts (either metal-based or organocatalysts) to control the facial selectivity of the cyanide addition to the imine, leading to an enantiomeric excess of one stereoisomer.[7][8]
Chiral Resolution: The racemic final product can be resolved into its constituent enantiomers using techniques like fractional crystallization with a chiral resolving agent (e.g., L-tartaric acid).[7]
Q4: Can I use ketones instead of aldehydes in the Strecker synthesis?
A4: Yes, ketones can be used as starting materials, which will result in the formation of α,α-disubstituted amino acids.[7] However, the reaction with ketones is generally slower and less efficient than with aldehydes due to increased steric hindrance around the carbonyl carbon.[9] Optimization of reaction time and temperature may be necessary.
Q5: What are the safest and most effective cyanide sources to use?
A5: Due to the extreme toxicity of hydrogen cyanide (HCN) gas, it is rarely used directly.[10]
Common Alternatives:
Alkali Metal Cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common, solid reagents that are safer to handle.[11] They are typically used in conjunction with an acid source like ammonium chloride.
In Situ Generation: Ammonium cyanide (NH₄CN) can be generated in situ by mixing NH₄Cl and KCN in solution. This avoids handling the unstable NH₄CN solid, which can release HCN gas.[2]
Trimethylsilyl Cyanide (TMSCN): This is another cyanide source used in some modern catalytic protocols, though it is also toxic and expensive.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions that can serve as a starting point for optimization.
Table 1: Representative Conditions for α-Aminonitrile Formation
Protocol 1: General One-Pot Synthesis of a Racemic α-Aminonitrile
This protocol is a general guideline for the three-component condensation.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or a water/ethanol mixture).
Addition of Reagents: To the stirred solution, add ammonium chloride (NH₄Cl, 1.2 eq) followed by sodium cyanide (NaCN, 1.1 eq). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates toxic HCN gas.
Reaction Monitoring: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude α-aminonitrile can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Acidic Hydrolysis to an α-Amino Acid
Reaction Setup: Place the purified α-aminonitrile (1.0 eq) in a round-bottom flask with a reflux condenser.
Hydrolysis: Add an excess of 6 M hydrochloric acid (HCl). Heat the mixture to reflux (typically >100°C) and maintain the temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
Workup and Isolation: After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
Neutralization: The pH of the aqueous layer is adjusted to the isoelectric point of the target amino acid (typically pH 5-7) using a base (e.g., pyridine, ammonium hydroxide, or an ion-exchange resin). The zwitterionic amino acid will precipitate out of the solution.
Purification: Collect the solid product by filtration, wash with cold water and then ethanol or acetone, and dry under vacuum to yield the purified amino acid.
Visual Guides
Strecker Synthesis Reaction Pathway
Caption: The reaction pathway of the Strecker synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for the Strecker synthesis.
Troubleshooting Decision Tree
Caption: A troubleshooting guide for common Strecker synthesis issues.
Technical Support Center: Purification of Polar Aminonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar aminonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar aminonitriles?
Polar aminonitriles present a unique set of purification challenges due to their dual functionality. The presence of a basic amino group and a polar nitrile group leads to high polarity, making them highly soluble in polar solvents and prone to strong interactions with polar stationary phases like silica gel. This often results in issues such as poor peak shape (streaking) in normal-phase chromatography, difficulty in extraction from aqueous solutions, and challenges in inducing crystallization.[1]
Q2: Which chromatographic technique is generally recommended for purifying polar aminonitriles?
There is no single "best" technique, as the optimal method depends on the specific properties of the aminonitrile and the impurities present. However, a good starting point is to screen several techniques:
Normal-Phase Chromatography (NPC): While challenging due to strong interactions with silica, it can be effective with careful mobile phase optimization, often requiring basic additives to reduce peak tailing.[1]
Reverse-Phase Chromatography (RPC): Often a good alternative, especially for aminonitriles with some hydrophobic character. Using columns designed for polar compounds and aqueous mobile phases can yield good results.[2][3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for very polar compounds that show little to no retention in reverse-phase chromatography.[5][6][7][8] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.[6][9]
Q3: When should I consider using a protecting group strategy?
A protecting group strategy is advisable when the high polarity of the amino group is the primary obstacle to successful purification. By converting the highly polar and basic amine into a less polar, neutral functional group (e.g., a tert-butoxycarbonyl (Boc) carbamate), the compound's chromatographic behavior can be significantly improved, making it more amenable to standard purification techniques like silica gel chromatography.[1][10] The protecting group can then be removed in a subsequent step.[11]
Q4: My polar aminonitrile is an oil or resin and won't crystallize. What can I do?
The inability of a polar aminonitrile to crystallize is a common issue, often due to its high polarity, the presence of impurities, or its intrinsic physical properties.[12][13] Several strategies can be employed to induce crystallization:
Solvent Screening: Experiment with a wide range of solvents and solvent systems (e.g., a good solvent in which the compound is soluble, and a poor solvent in which it is insoluble).[12]
Salt Formation: Converting the basic aminonitrile into a salt (e.g., hydrochloride or oxalate salt) can significantly alter its physical properties and often promotes crystallinity.[14][15][16]
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.[17]
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[17]
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals.
Troubleshooting Guides
Issue 1: Severe Peak Tailing/Streaking in Normal-Phase Chromatography on Silica Gel
Question: My polar aminonitrile streaks badly on silica gel, even with highly polar mobile phases. How can I improve the peak shape?
Answer: This is a classic problem caused by the strong interaction of the basic amino group with the acidic silanol groups on the silica surface. Here’s a step-by-step troubleshooting guide:
Mobile Phase Modification:
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups. Common choices include:
Triethylamine (TEA): Typically 0.1-1% (v/v).
Ammonia solution (e.g., 25% NH4OH in water): Use a small percentage in a polar solvent like methanol, which is then used as a component of the mobile phase. For example, a mobile phase of 80% Dichloromethane, 18% Methanol, and 2% NH4OH solution.[1]
Use an Alcohol: Using a more polar alcohol like methanol or ethanol in the mobile phase can help to compete with the aminonitrile for binding sites on the silica.
Stationary Phase Selection:
Deactivated Silica: Use a less acidic, end-capped silica gel.
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[1]
Amine-bonded Silica: This stationary phase has amino groups bonded to the silica surface, which can help to shield the analyte from the acidic silanols.[18]
Protecting Group Strategy:
If the above methods fail, consider protecting the amine with a group like Boc to reduce its polarity and basicity.[1][10] The protected compound will behave more like a neutral molecule and will likely exhibit much better chromatography on silica.
Issue 2: My Polar Aminonitrile Has No or Poor Retention in Reverse-Phase HPLC
Question: My aminonitrile elutes in or near the void volume on a C18 column. How can I increase its retention?
Answer: This indicates that your compound is too polar for the non-polar stationary phase. Here are several strategies to improve retention:
Use a More Polar Reverse-Phase Column:
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the surface, which allows for better interaction with polar analytes and compatibility with highly aqueous mobile phases.[4]
Phenyl-Hexyl Columns: These offer different selectivity compared to C18 and can provide better retention for some polar compounds.
Mobile Phase Optimization:
Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Ensure your column is stable in highly aqueous conditions to prevent phase collapse.[19]
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For a basic aminonitrile, using a higher pH mobile phase (if the column is stable) will suppress its protonation, making it less polar and more retained. Conversely, a low pH will protonate the amine, which can sometimes improve peak shape.
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. The ion-pairing reagent will form a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the reverse-phase column.
Switch to HILIC:
If your compound is still not retained, HILIC is the most appropriate next step.[5][6][7][8]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Aminonitrile Purification
High percentage of organic solvent (e.g., >70% Acetonitrile) with a small amount of aqueous buffer[6][9]
Partitioning into a water-enriched layer on the stationary phase surface.[8][9]
Excellent retention for very polar compounds, MS-friendly mobile phases.[5][7]
Sensitive to mobile phase composition, longer equilibration times.[8]
Experimental Protocols
Protocol 1: Boc Protection of a Polar Aminonitrile
This protocol describes a general procedure for the protection of the amino group of a polar aminonitrile using di-tert-butyl dicarbonate (Boc₂O).[10][27]
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and Water)
Base (e.g., Triethylamine (TEA) (1.2 equivalents) or Sodium Bicarbonate (NaHCO₃) in aqueous solutions)
Stir plate and stir bar
Round-bottom flask
Procedure:
Dissolve the polar aminonitrile in the chosen solvent in a round-bottom flask.
Add the base to the solution and stir.
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirring solution.
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[10]
Upon completion, quench the reaction by adding water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting Boc-protected aminonitrile can now be purified using standard chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Protocol 2: Salt Formation and Crystallization of a Polar Aminonitrile
This protocol provides a general method for forming a hydrochloride (HCl) salt of a basic aminonitrile to facilitate crystallization.
Materials:
Crude polar aminonitrile
Anhydrous solvent in which the free base is soluble but the HCl salt is not (e.g., Diethyl ether, Dioxane, Ethyl acetate)
HCl solution in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane)
Stability issues and degradation of 2-(Phenylamino)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(phenylamino)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is 2-(phenylamino)acetonitrile and what are its primary applications?
A1: 2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile, is an organic compound with the chemical formula C₈H₈N₂.[1] It features a phenyl group and an amino group attached to an acetonitrile backbone. Its primary application is in organic synthesis, where it serves as a crucial intermediate for the preparation of various heterocyclic compounds.[2] Notably, it is a key building block in the synthesis of purine derivatives, which are investigated for their potential to inhibit protein kinases, making it relevant in pharmaceutical research and drug discovery.[3]
Q2: What are the recommended storage conditions for 2-(phenylamino)acetonitrile to ensure its stability?
A2: To maintain its stability, 2-(phenylamino)acetonitrile should be stored in a dark place, under an inert atmosphere (such as argon or nitrogen), and at a refrigerated temperature of 2-8°C.[2] These conditions are necessary to minimize degradation from light and oxidation.
Q3: What are the known stability issues and degradation pathways for 2-(phenylamino)acetonitrile?
A3: 2-(Phenylamino)acetonitrile is susceptible to several degradation pathways due to its chemical structure:
Photochemical Instability: The compound is sensitive to light, which can lead to degradation. This is likely due to the extended conjugation between the aromatic ring and the nitrile group.[2]
Oxidation: The presence of an amino nitrogen makes the compound susceptible to oxidation, especially under aerobic conditions.[2] This can lead to the formation of colored impurities.
Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form 2-(phenylamino)acetamide and subsequently 2-(phenylamino)acetic acid. The presence of water in solvents or reagents can facilitate this process.
Q4: What are the potential degradation products of 2-(phenylamino)acetonitrile?
A4: While specific studies exhaustively identifying all degradation products are limited, based on its chemical structure and the reactivity of its functional groups, the following are potential degradation products:
Hydrolysis Products: 2-(phenylamino)acetamide and 2-(phenylamino)acetic acid.
Oxidation Products: Oxidative coupling products may form at the amino nitrogen.
Photodegradation Products: Complex mixtures of products can form upon exposure to light. For the related compound acetonitrile, photodegradation in the presence of a sensitizer can lead to hydrolysis and oxidation products.[4]
Troubleshooting Guides
Issue 1: Unexpected Color Change or Low Purity of Starting Material
Symptom: The solid 2-(phenylamino)acetonitrile appears discolored (e.g., yellow to brown instead of off-white) or analytical tests (e.g., NMR, HPLC) show low purity.
Potential Cause: This is often due to oxidation of the amino group or other degradation from improper storage. Exposure to air and light can accelerate this process.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C under an inert atmosphere and protected from light.
Purification: If the purity is compromised, consider recrystallization from a suitable solvent system. However, be mindful of the compound's solubility and potential for degradation at elevated temperatures.
Inert Handling: When weighing and transferring the compound, do so under a stream of inert gas (e.g., in a glove box or using a Schlenk line) to minimize exposure to air.
Issue 2: Low Yield or Incomplete Reaction in Syntheses
Symptom: Reactions using 2-(phenylamino)acetonitrile as a starting material result in low yields of the desired product or show a significant amount of unreacted starting material.
Potential Cause:
Degraded starting material.
Presence of moisture leading to hydrolysis of the nitrile group.
Assess Starting Material Purity: Use a fresh, properly stored batch of 2-(phenylamino)acetonitrile. Confirm its purity via appropriate analytical methods before use.
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere if it is sensitive to moisture.
Optimize Reaction Parameters:
Temperature: Monitor and control the reaction temperature. Some reactions may require cooling to prevent side reactions.
Solvent: The choice of solvent can significantly impact reaction rates and yields. Ensure the solvent is compatible with all reagents and intermediates.
Reagent Stoichiometry: Carefully control the stoichiometry of reactants.
Issue 3: Formation of Unidentified Byproducts
Symptom: Analytical monitoring of the reaction (e.g., TLC, LC-MS) shows the formation of unexpected spots or peaks.
Potential Cause:
Side Reactions: The functional groups in 2-(phenylamino)acetonitrile can participate in side reactions. For instance, the amino group can react with electrophiles, or the nitrile group can be attacked by nucleophiles.
Degradation of Product: The desired product may be unstable under the reaction or workup conditions.
Troubleshooting Steps:
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and mass spectrometry. Understanding the structure of the byproducts can provide clues about the undesired reaction pathway.
Modify Reaction Conditions: Based on the identified byproduct, modify the reaction conditions to suppress the side reaction. For example, if a hydrolysis byproduct is observed, switch to strictly anhydrous conditions.
Adjust Workup Procedure: The workup procedure can sometimes lead to product degradation. For example, exposure to strong acids or bases during extraction can cause hydrolysis. Consider using milder workup conditions, such as a buffered aqueous wash.
Data Presentation
Table 1: Physical and Chemical Properties of 2-(Phenylamino)acetonitrile
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method for investigating the stability of 2-(phenylamino)acetonitrile under various stress conditions.
Preparation of Stock Solution: Prepare a stock solution of 2-(phenylamino)acetonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
Basic Hydrolysis: To another aliquot, add an equal volume of 1N NaOH and heat under the same conditions.
Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature for 24 hours.
Photodegradation: Expose an aliquot in a quartz cuvette to a UV lamp (e.g., 254 nm) or sunlight for a defined duration. A control sample should be kept in the dark.
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for 24 hours.
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Logical Workflow for Troubleshooting Reaction Failures
Caption: A logical workflow for troubleshooting common issues in reactions.
Generalized Synthetic Pathway to a Purine-based Kinase Inhibitor
Troubleshooting guide for the synthesis of α-aminonitriles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-aminonitriles. Frequently Asked Questions (FA...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-aminonitriles.
Q1: My Strecker reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Strecker reaction, a common method for α-aminonitrile synthesis, can stem from several factors. The primary reasons include incomplete imine formation, inefficient cyanide addition, or product decomposition. Here are some troubleshooting steps:
Optimize Imine Formation: The initial condensation of the aldehyde/ketone and amine to form an imine is a crucial equilibrium step.[1]
Water Removal: The formation of an imine from an aldehyde/ketone and an amine generates water. Removing this water can drive the equilibrium towards the imine product. The use of a dehydrating agent or a Dean-Stark apparatus can be effective.
Catalyst: Lewis acids or Brønsted acids can catalyze imine formation. However, the choice of catalyst is critical and can depend on the specific substrates.[2]
Enhance Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step.
Cyanide Source: The reactivity of the cyanide source can influence the yield. While hydrogen cyanide (HCN) is highly reactive, it is also extremely toxic. Trimethylsilyl cyanide (TMSCN) is a safer and commonly used alternative, often requiring activation by a Lewis acid.[3] Potassium cyanide (KCN) is another option, particularly in protic solvents.[3]
pH Control: The pH of the reaction medium is crucial. Acidic conditions can facilitate imine formation but may also lead to the protonation of the cyanide nucleophile, reducing its efficacy. Careful optimization of the pH is often necessary.
Reaction Conditions:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents can sometimes be detrimental to Lewis acid catalysis due to solvation of the catalyst.[3] A solvent screen is often a valuable optimization step.
Temperature: While increasing the temperature can sometimes accelerate the reaction, it may also promote side reactions or decomposition of the product.[4] Room temperature is a good starting point for many Strecker-type reactions.[2][5]
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields in α-aminonitrile synthesis.
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue. The most prevalent side reactions include:
Cyanohydrin Formation: This occurs when the cyanide ion attacks the starting carbonyl compound instead of the imine. This is more likely if the imine formation is slow or reversible. To minimize this, ensure efficient imine formation by using a catalyst or removing water.
Over-alkylation of the Amine: The product α-aminonitrile can sometimes react with the starting aldehyde or ketone, leading to more complex products. Using a slight excess of the amine can sometimes mitigate this.
Hydrolysis of the Nitrile: If water is present, especially under acidic or basic conditions, the nitrile group of the product can hydrolyze to an amide or a carboxylic acid. Conducting the reaction under anhydrous conditions and careful workup can prevent this.[6]
Retro-Strecker Reaction: The formation of α-aminonitriles can be reversible, especially with primary alkyl amines, leading to lower yields.[1] Optimizing the reaction conditions to favor the forward reaction is key.
Q3: My reaction with a sterically hindered ketone is not working. What can I do?
A3: The synthesis of α-aminonitriles from sterically hindered ketones is challenging due to the lower reactivity of the carbonyl group and the steric hindrance around the resulting imine.[1] Here are some strategies to overcome this:
More Reactive Cyanide Source: Consider using a more reactive cyanide source or a more effective catalyst to promote the addition to the sterically hindered imine.
Higher Temperatures: Carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier.
Alternative Methods: For highly hindered substrates, alternative synthetic routes that do not rely on the direct Strecker reaction may be more suitable.
Purification Challenges
Q4: I am having difficulty purifying my α-aminonitrile by column chromatography. It is streaking badly on the column.
A4: The basic nature of the amino group in α-aminonitriles often leads to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some solutions:
Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), before packing the column. This will neutralize the acidic sites on the silica.
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).
Boc Protection: Protect the amine functionality with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected α-aminonitrile is less polar and not basic, making it much easier to purify by standard silica gel chromatography. The Boc group can be easily removed later under acidic conditions.
Q5: My α-aminonitrile seems to be decomposing during workup or purification. How can I improve its stability?
A5: α-Aminonitriles can be sensitive to both acidic and basic conditions, as well as heat.
Mild Workup Conditions: Avoid strong acids or bases during the workup. A simple extraction with a suitable organic solvent followed by washing with brine is often sufficient.
Avoid Excessive Heat: Concentrate the product under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cool water bath).
Prompt Purification: Purify the crude product as quickly as possible after the reaction to minimize decomposition.
Enantioselective Synthesis
Q6: My asymmetric Strecker reaction is resulting in low enantiomeric excess (ee). How can I improve the stereoselectivity?
A6: Achieving high enantioselectivity in asymmetric Strecker reactions requires careful control over various parameters. Low ee can be attributed to several factors:
Catalyst Performance:
Catalyst Purity: Ensure the chiral catalyst is of high purity. Impurities can interfere with the catalytic cycle.
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst may result in a slow and unselective reaction, while too much can sometimes lead to undesired side reactions.
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.
Reaction Conditions:
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.[7]
Solvent: The solvent can have a profound effect on the catalyst's conformation and, consequently, the stereochemical outcome. A solvent screen is highly recommended.
Substrate Effects: The structure of the aldehyde/ketone and the amine can influence the stereoselectivity.
Racemization: The product α-aminonitrile may racemize under the reaction or workup conditions. It is important to assess the stability of the product under the experimental conditions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic approach to troubleshooting low enantioselectivity in asymmetric Strecker reactions.
Data Presentation
Table 1: Comparison of Catalysts for the Strecker Reaction of Benzaldehyde, Aniline, and TMSCN in Water [8]
Entry
Catalyst (10 mol%)
Time (min)
Yield (%)
1
In
30
95
2
Zn
30
85
3
Sn
30
82
4
Bi
30
75
5
Sc(OTf)₃
30
88
6
InCl₃
30
92
7
No catalyst
180
25
Table 2: Influence of Solvent on the Strecker Reaction of Benzaldehyde, Aniline, and TMSCN with Indium Catalyst [8]
Entry
Solvent
Time (min)
Yield (%)
1
Water
30
95
2
Methanol
30
88
3
Ethanol
30
85
4
THF
60
72
5
Acetonitrile
60
75
6
Dichloromethane
90
65
7
Toluene
120
55
8
Solvent-free
120
42
Table 3: Comparison of Cyanide Sources for the Synthesis of an N-Acylated α-Aminonitrile [3]
Entry
Cyanide Source
Catalyst
Solvent
Yield (%)
1
KCN
None
THF
94
2
TMSCN
None
THF
0
3
TMSCN
Cu(OTf)₂
THF
58
4
TMSCN
InCl₃
THF
45
5
TMSCN
BiBr₃
THF
65
6
Acetone Cyanohydrin
None
THF
0
Experimental Protocols
Protocol 1: General Procedure for the Indium-Catalyzed Strecker Reaction in Water [8]
To a mixture of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in water (1 mL), add indium powder (10 mol%).
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
Stir the resulting mixture at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, add diethyl ether to the reaction mixture.
Filter the solution and wash the organic layer with brine and water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Boc Protection of an α-Aminonitrile
Dissolve the crude α-aminonitrile (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the solution.
Add a base, such as triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP) (0.1 equiv).
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected α-aminonitrile, which can then be purified by column chromatography on silica gel.
Safety Precautions with Cyanide Reagents
Q7: What are the essential safety precautions when working with trimethylsilyl cyanide (TMSCN) and other cyanide sources?
A7: Cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
Avoid Inhalation, Ingestion, and Skin Contact: Handle all cyanide reagents in a fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.
Quenching and Waste Disposal: All reactions involving cyanide must be quenched properly before workup. A common quenching agent is an aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide. All cyanide-containing waste must be disposed of according to your institution's hazardous waste guidelines.
Emergency Preparedness: Have an emergency plan in place. Ensure that an appropriate cyanide antidote kit is readily available and that you and your colleagues are trained in its use. In case of exposure, seek immediate medical attention.
Experimental Workflow for a Typical Strecker Reaction
Caption: A general experimental workflow for the synthesis of α-aminonitriles via the Strecker reaction.
Avoiding byproduct formation in 2-(Phenylamino)acetonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(phenylamino)acetonitrile. Our goal is to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(phenylamino)acetonitrile. Our goal is to help you anticipate and mitigate the formation of common byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-(phenylamino)acetonitrile and the common classes of byproducts?
A1: 2-(Phenylamino)acetonitrile has two main reactive centers: the nitrile group (-C≡N) and the secondary phenylamino group (-NHPh). These sites are susceptible to various reactions, leading to the formation of several common byproducts. The primary categories of side reactions include hydrolysis of the nitrile group, oxidation of the amino group, retro-Strecker reaction, and dimerization.
Q2: What are the typical byproducts formed from the hydrolysis of the nitrile group?
A2: The nitrile group of 2-(phenylamino)acetonitrile can undergo hydrolysis under both acidic and basic conditions. Partial hydrolysis yields N-phenylglycinamide, while complete hydrolysis results in the formation of N-phenylglycine. The presence of water in the reaction mixture is a critical factor for this side reaction.
Q3: What byproducts can be expected from the oxidation of the phenylamino group?
A3: The secondary amine in 2-(phenylamino)acetonitrile is susceptible to oxidation, which can lead to the formation of various byproducts. Common oxidation products include N-oxides and nitrones. In some cases, oxidative coupling reactions can also occur, leading to dimeric impurities.
Q4: What is the retro-Strecker reaction and when is it likely to occur?
A4: The retro-Strecker reaction is the reverse of the Strecker synthesis. For α-aminonitriles like 2-(phenylamino)acetonitrile, this reaction involves the decomposition of the molecule back into an imine intermediate and a cyanide source. This process is particularly favored under basic conditions or at elevated temperatures. The resulting imine can then be hydrolyzed to aniline and glyoxal.
Q5: Can 2-(phenylamino)acetonitrile undergo self-condensation or dimerization?
A5: Yes, under certain conditions, particularly in the presence of strong bases or upon prolonged heating, molecules of 2-(phenylamino)acetonitrile can react with each other. This can lead to the formation of various dimeric and oligomeric byproducts, which can complicate purification.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 2-(phenylamino)acetonitrile.
Issue 1: Formation of Hydrolysis Byproducts (N-phenylglycinamide and N-phenylglycine)
Symptoms:
Presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) corresponding to the molecular weights of N-phenylglycinamide (150.18 g/mol ) and/or N-phenylglycine (151.17 g/mol ).
Lower than expected yield of the desired product.
Changes in the pH of the reaction mixture.
Root Cause:
Hydrolysis of the nitrile functionality is a common side reaction that can be catalyzed by both acids and bases. The presence of water, even in trace amounts, can facilitate this process, especially at elevated temperatures.
Troubleshooting and Mitigation Strategies:
Parameter
Recommendation to Minimize Hydrolysis
Water Content
Use rigorously dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
pH Control
If the desired reaction allows, maintain a neutral pH. If acidic or basic conditions are required, consider using non-aqueous sources (e.g., HCl in dioxane instead of aqueous HCl).
Temperature
Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Reaction Time
Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.
Experimental Protocol: General Procedure for Minimizing Hydrolysis
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
Add all reagents under a positive pressure of an inert gas.
If an aqueous workup is necessary, perform it at low temperatures (e.g., 0 °C) and as rapidly as possible.
Issue 2: Formation of Oxidation Byproducts
Symptoms:
Discoloration of the reaction mixture (often turning yellow, brown, or black).
Appearance of multiple new spots on a TLC plate.
Mass spectrometry data indicating products with an increase in mass corresponding to the addition of one or more oxygen atoms.
Root Cause:
The secondary amine group is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, especially in the presence of metal catalysts or light.
Troubleshooting and Mitigation Strategies:
Parameter
Recommendation to Minimize Oxidation
Atmosphere
Degas solvents and run the reaction under a strict inert atmosphere (nitrogen or argon).
Light
Protect the reaction from light by wrapping the flask in aluminum foil.
Reagents
Use purified reagents to avoid trace metal impurities that can catalyze oxidation. If a metal catalyst is part of the reaction, screen for catalysts that are less prone to promoting oxidation of the amine.
Antioxidants
In some cases, the addition of a small amount of a radical scavenger or antioxidant may be beneficial, provided it does not interfere with the desired reaction.
Experimental Protocol: General Procedure for Minimizing Oxidation
De-gas the reaction solvent by bubbling an inert gas through it for at least 30 minutes prior to use.
Set up the reaction in a flask that has been purged with an inert gas.
Wrap the reaction vessel completely in aluminum foil to exclude light.
Maintain a positive pressure of inert gas throughout the course of the reaction.
Issue 3: Formation of Retro-Strecker Byproducts
Symptoms:
Detection of aniline and/or glyoxal derivatives in the reaction mixture.
A decrease in product yield over time, especially at higher temperatures.
Inconsistent results when scaling up the reaction, potentially due to poor temperature control.
Root Cause:
The retro-Strecker reaction is an equilibrium process that is favored by high temperatures and basic conditions. The stability of the α-aminonitrile is crucial in preventing this decomposition pathway.
Troubleshooting and Mitigation Strategies:
Parameter
Recommendation to Minimize Retro-Strecker Reaction
Temperature
Maintain the lowest effective reaction temperature. Use a temperature-controlled reaction setup to avoid localized overheating.
Base
If a base is required, use the mildest base possible that effects the desired transformation. Consider using non-nucleophilic, sterically hindered bases.
pH
If compatible with the desired reaction, maintaining a slightly acidic pH can help to suppress the retro-Strecker pathway by protonating the amine.
Experimental Protocol: General Procedure for Minimizing Retro-Strecker Reaction
Carefully control the reaction temperature using a reliable heating mantle with a temperature controller or a thermostatically controlled oil bath.
Add strong bases slowly and at low temperatures to control any exotherms.
If possible, choose a reaction solvent in which the desired product is less soluble at the reaction temperature, as this may help to drive the equilibrium towards the product by crystallization.
Byproduct Formation Summary
The following table summarizes the common byproducts, the conditions that favor their formation, and their molecular weights for easier identification in analytical data.
Byproduct Class
Specific Byproduct
Favored Conditions
Molecular Weight ( g/mol )
Hydrolysis
N-phenylglycinamide
Acidic or basic conditions, presence of water
150.18
N-phenylglycine
Stronger acidic/basic conditions, prolonged reaction time with water
151.17
Oxidation
2-(Phenylamino)acetonitrile N-oxide
Presence of oxidizing agents, air, light, metal catalysts
148.16
Oxidative Dimerization Products
Strong oxidants, elevated temperatures
Variable (e.g., Azoxybenzene derivatives)
Retro-Strecker
Aniline
High temperature, basic conditions
93.13
Glyoxal
High temperature, basic conditions, subsequent hydrolysis of imine
58.04
Dimerization
Various Dimeric Structures
Strong base, high temperature
~264.32 (for a simple dimer)
Visualizing Reaction Pathways
To aid in understanding the relationships between the starting material and its potential byproducts, the following diagrams illustrate the key transformation pathways.
Caption: Major pathways for byproduct formation from 2-(Phenylamino)acetonitrile.
Troubleshooting
Technical Support Center: Synthesis of 2-(Phenylamino)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylamino)aceto...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylamino)acetonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-(Phenylamino)acetonitrile, providing potential causes and solutions.
Issue
Potential Cause(s)
Troubleshooting Steps
Low or No Product Yield
Incomplete imine formation (Strecker synthesis): The initial reaction between the aldehyde/ketone and the amine to form the imine is an equilibrium reaction and may not have gone to completion.
- Ensure anhydrous reaction conditions as water can hydrolyze the imine. - Use a dehydrating agent, such as magnesium sulfate (MgSO₄), to drive the equilibrium towards imine formation. - A slight excess of the amine reactant can also favor imine formation.
Inefficient cyanide addition: The nucleophilic attack of the cyanide ion on the imine may be slow or incomplete.
- Ensure the cyanide salt is fully dissolved. - Optimize the reaction pH; a slightly acidic medium can facilitate the reaction. - In the case of the Strecker reaction, pre-forming the imine before the addition of the cyanide source can be beneficial.
Side reactions: Formation of byproducts such as cyanohydrins can compete with the desired reaction.
- Control the reaction temperature; lower temperatures (e.g., 0-10 °C) can disfavor cyanohydrin formation.[1] - The order of reagent addition is critical. For the Strecker reaction, it is often best to form the imine first before introducing the cyanide source.
Decomposition of starting materials or product: The reactants or the product may be unstable under the reaction conditions.
- Monitor the reaction temperature closely to avoid overheating. - Minimize reaction time once the reaction is complete.
Presence of Impurities in the Final Product
Unreacted starting materials: The reaction may not have gone to completion.
- Increase the reaction time or temperature, monitoring for product degradation. - Use a slight excess of one of the reactants to drive the reaction to completion.
Formation of N-phenyliminodiacetonitrile: In the condensation reaction between aniline and glycolonitrile, a common side product is the di-substituted N-phenyliminodiacetonitrile.
- Use an excess of aniline relative to glycolonitrile to minimize the formation of the di-substituted product.
Hydrolysis of the nitrile group: The nitrile group in the product can be hydrolyzed to an amide or a carboxylic acid if exposed to acidic or basic conditions in the presence of water, especially at elevated temperatures.
- Ensure all workup and purification steps are performed under neutral or anhydrous conditions where possible. - Avoid prolonged exposure to strong acids or bases during workup.
Difficulty in Product Isolation and Purification
Product is an oil or low-melting solid: This can make handling and purification challenging.
- Attempt to induce crystallization by scratching the flask, seeding with a small crystal of the product, or cooling to a lower temperature. - If crystallization is unsuccessful, purification by column chromatography may be necessary.
Emulsion formation during workup: The presence of both organic and aqueous layers with surfactants or polar byproducts can lead to the formation of stable emulsions.
- Add a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(Phenylamino)acetonitrile?
A1: The two main synthetic routes are the Strecker synthesis and the condensation of aniline with a cyanide-containing reagent like glycolonitrile or chloroacetonitrile. The Strecker synthesis is a three-component reaction involving an aldehyde (like formaldehyde), aniline, and a cyanide source. The condensation reaction is a two-component reaction, typically between aniline and glycolonitrile.
Q2: What is the most common side product in the Strecker synthesis of 2-(Phenylamino)acetonitrile?
A2: A common side product is the corresponding cyanohydrin, formed by the direct reaction of the aldehyde with the cyanide source. To minimize this, it is advisable to pre-form the imine by reacting the aldehyde and aniline before adding the cyanide.
Q3: How can I avoid the formation of the di-substituted byproduct, N-phenyliminodiacetonitrile, in the condensation reaction?
A3: Using an excess of aniline in the reaction mixture can help to favor the formation of the mono-substituted product, 2-(Phenylamino)acetonitrile, over the di-substituted byproduct.
Q4: My product is a persistent oil. How can I purify it?
A4: If recrystallization attempts fail, column chromatography is the recommended method for purifying oily products. A common system for 2-(Phenylamino)acetonitrile is silica gel with a mobile phase of a hexane/ethyl acetate gradient.
Q5: What are the safety precautions I should take when working with cyanide sources?
A5: All reactions involving cyanide salts should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-(Phenylamino)acetonitrile
Synthetic Route
Key Reactants
Typical Reaction Conditions
Reported Yield (%)
Key Advantages
Key Disadvantages
Strecker Synthesis
Formaldehyde, Aniline, Cyanide Source (e.g., KCN)
Aqueous or alcoholic solvent, often at room temperature or slightly elevated.
One-pot reaction, readily available starting materials.
Use of highly toxic cyanide, potential for cyanohydrin byproduct formation.
Condensation Reaction
Aniline, Glycolonitrile
Heating in the presence of a catalyst (e.g., sodium carbonate).
Up to 95%
Avoids the direct use of highly toxic HCN, can be a two-step process starting from formaldehyde and HCN to first form glycolonitrile.
Potential for di-substitution, glycolonitrile can be unstable.
Experimental Protocols
Protocol 1: Strecker Synthesis of 2-(Phenylamino)acetonitrile
This protocol is adapted from general Strecker synthesis procedures.
Materials:
Aniline
Benzaldehyde
Potassium Cyanide (KCN)
Methanol
Water
Ethyl acetate
Cyclohexane
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve aniline (1 equivalent) and benzaldehyde (1 equivalent) in methanol.
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water.
Cool the imine solution in an ice bath and slowly add the aqueous potassium cyanide solution dropwise.
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
Once the reaction is complete, remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a cyclohexane/ethyl acetate gradient to yield 2-phenyl-2-(phenylamino)acetonitrile as a light brown solid.[2]
Protocol 2: Condensation Synthesis of 2-(Phenylamino)acetonitrile
This protocol is based on the reaction of aniline and glycolonitrile.
Materials:
Aniline
Glycolonitrile (as an aqueous solution)
Sodium Carbonate (catalyst)
Water
Procedure:
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add aniline and a catalytic amount of sodium carbonate.
Heat the mixture to 105-110 °C with stirring.
Slowly add an aqueous solution of glycolonitrile (1.05 equivalents) dropwise, maintaining the temperature.
After the addition is complete, continue to heat the mixture for approximately 2 hours, monitoring the consumption of aniline by GC analysis.
Once the aniline content is below 1%, stop the reaction and cool the mixture to 50 °C.
Allow the layers to separate and collect the lower organic phase.
Add water to the organic phase, stir, and cool to 10 °C to induce crystallization.
Filter the solid product, wash with cold water, and air-dry to obtain 2-(Phenylamino)acetonitrile.
Visualizations
Caption: Experimental workflow for the Strecker synthesis of 2-(Phenylamino)acetonitrile.
Caption: Troubleshooting logic for low yield in 2-(Phenylamino)acetonitrile synthesis.
Technical Support Center: Purification of 2-(Phenylamino)acetonitrile via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(phenylamino)ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(phenylamino)acetonitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of 2-(phenylamino)acetonitrile?
A common and effective solvent system is a gradient of ethyl acetate in a non-polar solvent such as hexanes or cyclohexane. Due to the basic nature of the secondary amine in 2-(phenylamino)acetonitrile, which can lead to peak tailing on silica gel, the addition of a small amount of a tertiary amine like triethylamine (TEA) to the eluent is highly recommended. A typical starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity gradually increased as needed.
Q2: Why is my purified 2-(phenylamino)acetonitrile showing significant peak tailing on the TLC plate and during column chromatography?
Peak tailing is a common issue when purifying compounds containing amine functionalities on silica gel. The acidic nature of the silica gel's silanol groups (Si-OH) can strongly interact with the basic amine, causing the compound to "stick" to the stationary phase and elute slowly and asymmetrically. This results in a "tailing" effect on the TLC plate and broad, poorly resolved peaks during column chromatography.
Q3: How can I prevent peak tailing during the purification of 2-(phenylamino)acetonitrile?
To mitigate peak tailing, a common strategy is to add a small percentage of a competitive base, such as triethylamine (TEA), to the mobile phase (typically 0.1-1% v/v). The TEA will preferentially interact with the acidic silanol sites on the silica gel, effectively neutralizing them and allowing your product to elute more symmetrically.
Q4: What is a suitable Rf value to aim for when developing a solvent system for the column chromatography of 2-(phenylamino)acetonitrile?
For an effective separation, a good target Rf value for your desired compound is typically between 0.2 and 0.4 on a TLC plate.[1] An Rf in this range usually ensures that the compound will move through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.
Q5: What are some common impurities I might encounter when synthesizing 2-(phenylamino)acetonitrile, and how can I separate them?
If synthesizing 2-(phenylamino)acetonitrile via a Strecker reaction, common impurities may include unreacted starting materials such as aniline and the corresponding aldehyde, as well as potential side-products from polymerization or hydrolysis. These impurities can often be separated by carefully selecting the solvent gradient during column chromatography. Unreacted aniline is more polar and will typically elute later than the desired product.
Q6: Is 2-(phenylamino)acetonitrile stable on silica gel?
While generally stable, prolonged exposure of amine-containing compounds to the acidic surface of silica gel can sometimes lead to degradation.[2] To minimize this risk, it is advisable to perform the chromatography relatively quickly and to neutralize the silica gel with triethylamine as described above.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Product does not elute from the column
The eluent is not polar enough.
Gradually increase the polarity of the solvent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on.
The compound has degraded on the column.
Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider deactivating the silica with triethylamine.[3]
Product elutes too quickly with the solvent front
The eluent is too polar.
Start with a less polar solvent system. For example, decrease the percentage of ethyl acetate in your hexane mixture.
Poor separation of product and impurities
The chosen solvent system does not provide adequate resolution.
Experiment with different solvent systems on TLC plates to find one that gives a clear separation between your product and the impurities. An ideal Rf for the product is around 0.3.[4]
The column was overloaded with the crude sample.
Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[4]
The column was packed improperly, leading to channeling.
Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[5]
Streaking or tailing of the product spot/peak
Strong interaction between the basic amine of the product and acidic silica gel.
Add 0.1-1% triethylamine to your eluent system to neutralize the silica gel.
Low recovery of the purified product
The product is irreversibly adsorbed onto the silica gel.
Deactivate the silica gel with triethylamine. Ensure the chosen eluent is sufficiently polar to elute the compound.
The compound is volatile and was lost during solvent removal.
Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Quantitative Data Summary
Parameter
Value
Solvent System
Notes
Rf Value
~0.24
Cyclohexane:Ethyl Acetate = 2:1
This value can be a good starting point for developing your column conditions.[6]
Rf Value (Target)
0.2 - 0.4
Varies (e.g., Ethyl Acetate/Hexanes)
This is the ideal range for good separation in column chromatography.[1]
Silica Gel to Crude Product Ratio
30:1 to 100:1 (w/w)
N/A
Use a higher ratio for more difficult separations.[4]
Triethylamine in Eluent
0.1 - 1% (v/v)
N/A
Recommended for reducing peak tailing of the amine-containing product.
Purity (Commercial)
≥98%
N/A
A common purity level for commercially available 2-(phenylamino)acetonitrile.[7]
Experimental Protocol: Purification of 2-(Phenylamino)acetonitrile
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.
1. Materials and Reagents:
Crude 2-(phenylamino)acetonitrile
Silica gel (230-400 mesh)
Hexanes (or cyclohexane)
Ethyl acetate
Triethylamine (TEA)
Glass chromatography column
Cotton or glass wool
Sand
TLC plates (silica gel coated)
Developing chamber
UV lamp for visualization
Collection tubes
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis:
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Prepare several eluent systems with varying ratios of ethyl acetate and hexanes (e.g., 5:95, 10:90, 20:80 v/v), each containing 0.5% TEA.
Spot the crude product on TLC plates and develop them in the different eluent systems.
Visualize the plates under a UV lamp and identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the product spot and good separation from impurities.[1]
3. Column Preparation (Slurry Method):
Securely clamp the chromatography column in a vertical position.
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer of sand (about 1 cm) on top of the plug.
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis. A typical ratio is about 30-50 g of silica for every 1 g of crude product.[4]
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
Add another thin layer of sand (about 1 cm) on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
Dissolve the crude 2-(phenylamino)acetonitrile in a minimal amount of a relatively non-polar solvent like dichloromethane or the initial eluent.
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the silica gel.
Rinse the flask with a small amount of the initial eluent and add it to the column to ensure all the product is loaded.
Drain the solvent until the liquid level is just at the top of the sand layer.
5. Elution and Fraction Collection:
Carefully add the initial eluent to the top of the column.
Begin collecting fractions in test tubes.
Monitor the progress of the separation by periodically collecting small samples from the eluting solvent and analyzing them by TLC.
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute your product.
Once the desired product has completely eluted, you can switch to a much more polar solvent to flush out any remaining highly polar impurities.
6. Product Isolation:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator to obtain the purified 2-(phenylamino)acetonitrile.
Confirming the Structure of 2-(Phenylamino)acetonitrile with 1H NMR: A Comparative Guide
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure and electronic environment of molecules. For res...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure and electronic environment of molecules. For researchers and professionals in drug development and organic synthesis, rapid and accurate structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of 2-(phenylamino)acetonitrile, contrasting it with structurally related compounds to facilitate its unambiguous identification.
Predicted ¹H NMR Spectrum of 2-(Phenylamino)acetonitrile
The structure of 2-(phenylamino)acetonitrile presents four distinct proton environments: the aromatic protons of the phenyl group, the secondary amine proton (NH), the methylene protons (CH₂) adjacent to both the phenylamino group and the nitrile group, and the protons of a reference standard.
Aromatic Protons (C₆H₅): Due to the electron-donating nature of the amino group, the ortho, meta, and para protons of the phenyl ring are expected to exhibit distinct chemical shifts. Typically, these will appear in the aromatic region of the spectrum, approximately between 6.5 and 7.5 ppm. The ortho and para protons are expected to be shifted upfield compared to benzene (7.34 ppm) due to the electron-donating effect of the nitrogen, while the meta protons will be less affected. The signals will likely appear as complex multiplets due to spin-spin coupling.
Amine Proton (NH): The chemical shift of the secondary amine proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of 3.5 to 5.0 ppm.
Methylene Protons (CH₂): The methylene protons are situated between two electron-withdrawing groups: the phenylamino group and the nitrile group. This will cause a significant downfield shift, likely placing the signal in the range of 3.5 to 4.5 ppm. This signal is expected to be a singlet, as there are no adjacent protons to couple with.
Comparative ¹H NMR Data
To aid in the confirmation of the 2-(phenylamino)acetonitrile structure, its ¹H NMR data is compared with that of structurally similar compounds: N-methylaniline, benzylamine, and acetonitrile. This comparison highlights the key differences in chemical shifts and multiplicities that arise from the distinct chemical environments in each molecule.
Compound
Functional Group
Chemical Shift (δ, ppm)
Multiplicity
Integration
2-(Phenylamino)acetonitrile
Phenyl H (ortho, para)
~ 6.7 - 6.9
Multiplet
3H
Phenyl H (meta)
~ 7.2 - 7.4
Multiplet
2H
NH
~ 3.5 - 5.0 (broad)
Singlet
1H
CH₂
~ 4.1
Singlet
2H
N-Methylaniline
Phenyl H
6.56 - 7.16
Multiplet
5H
NH
~ 3.6 (broad)
Singlet
1H
CH₃
2.74
Singlet
3H
Benzylamine
Phenyl H
7.2 - 7.4
Multiplet
5H
CH₂
3.75 - 3.85
Singlet
2H
NH₂
~ 1.5 (broad)
Singlet
2H
Acetonitrile
CH₃
~ 2.0
Singlet
3H
Note: The chemical shifts for 2-(phenylamino)acetonitrile are predicted based on established principles and available data. The exact values may vary depending on the experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for the acquisition of a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid 2-(phenylamino)acetonitrile sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference for the chemical shifts (δ = 0.00 ppm).
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
Set the appropriate acquisition parameters, including:
Pulse Angle: A 30-45 degree pulse is typically used for quantitative measurements.
Acquisition Time: Usually set to 2-4 seconds.
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative number of protons contributing to each signal.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of 2-(phenylamino)acetonitrile using ¹H NMR spectroscopy.
Comparative
Interpreting the Infrared Spectrum of 2-(Phenylamino)acetonitrile: A Comparative Guide
For researchers and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for eluci...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups within a molecule, thereby offering critical insights into its identity and purity. This guide provides a detailed interpretation of the IR spectrum of 2-(phenylamino)acetonitrile, comparing it with related compounds to highlight key spectral features.
Comparative Analysis of IR Absorption Frequencies
The IR spectrum of 2-(phenylamino)acetonitrile is characterized by absorption bands corresponding to its distinct functional groups: a secondary amine (N-H), a nitrile (C≡N), an aromatic ring (C=C and C-H), and aliphatic C-H bonds. To facilitate a clear understanding, the expected and observed frequencies are compared with those of two structurally similar molecules: phenylacetonitrile and N-ethylaniline. Phenylacetonitrile shares the phenyl and nitrile functionalities but lacks the amino group, while N-ethylaniline contains the phenylamino group but not the nitrile.
The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a solid sample like 2-(phenylamino)acetonitrile using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of 2-(phenylamino)acetonitrile.
Materials:
2-(Phenylamino)acetonitrile (solid sample)
FTIR spectrometer with ATR accessory (e.g., equipped with a diamond or germanium crystal)
Spatula
Isopropanol or ethanol for cleaning
Lint-free wipes
Procedure:
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
Background Spectrum: Record a background spectrum to account for atmospheric and instrumental interferences. This is done with no sample on the ATR crystal.
Sample Preparation: Place a small, representative amount of the 2-(phenylamino)acetonitrile powder onto the center of the ATR crystal using a clean spatula.
Sample Engagement: Lower the ATR press to ensure firm and even contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.
Spectrum Acquisition: Collect the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: After acquisition, the spectrum may be baseline corrected and normalized as needed using the instrument's software.
Cleaning: Thoroughly clean the ATR crystal and the press with a lint-free wipe moistened with isopropanol or ethanol to remove all traces of the sample.
Visualization of Functional Group Correlations
The following diagram illustrates the logical relationship between the key functional groups of 2-(phenylamino)acetonitrile and their corresponding diagnostic regions in the infrared spectrum.
Caption: Functional groups of 2-(phenylamino)acetonitrile and their IR regions.
A Comparative Analysis of 2-(Phenylamino)acetonitrile and Other α-Aminonitriles for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, reactivity, and potential applications of 2-(Phenylamino)acetonitrile in comparison to other key α-aminonitriles, supported by experimental data and detailed protocols. Introduction α-...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth guide to the synthesis, reactivity, and potential applications of 2-(Phenylamino)acetonitrile in comparison to other key α-aminonitriles, supported by experimental data and detailed protocols.
Introduction
α-Aminonitriles are a versatile class of organic compounds characterized by the presence of both an amino and a nitrile group on the same carbon atom. This unique bifunctional nature makes them highly valuable intermediates in organic synthesis, serving as precursors to a wide array of molecules including α-amino acids, diamines, and various nitrogen-containing heterocycles.[1][2] Among these, 2-(Phenylamino)acetonitrile stands out as a key scaffold in medicinal chemistry and drug discovery, with research indicating its potential as an antitumor agent.[3] This guide provides an objective comparison of 2-(Phenylamino)acetonitrile with other structurally related α-aminonitriles, focusing on their synthesis, reactivity, and biological relevance, to aid researchers and drug development professionals in their work.
Physicochemical Properties
Understanding the physicochemical properties of α-aminonitriles is crucial for their application in synthesis and drug design. 2-(Phenylamino)acetonitrile is a crystalline, low-melting solid with limited solubility in some common organic solvents.[4] A summary of its key properties is presented below.
The most common and direct method for the synthesis of α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source.[5][6] The efficiency of this reaction can be influenced by the nature of the reactants and the choice of catalyst. An indium-catalyzed Strecker reaction in water has been shown to be a highly efficient and environmentally benign method for the synthesis of a variety of α-aminonitriles.[1] The following table presents a comparison of yields for the synthesis of 2-(Phenylamino)acetonitrile and other N-substituted α-aminonitriles using this method.
General Procedure for the Indium-Catalyzed Strecker Reaction
The following is a representative experimental protocol for the one-pot, three-component Strecker reaction catalyzed by indium powder in water.[1]
Materials:
Aldehyde or Ketone (1 mmol)
Amine (1 mmol)
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
Indium powder (10 mol%)
Water (1 mL)
Diethyl ether
Brine
Anhydrous sodium sulfate
Procedure:
To a mixture of the amine (1 mmol) and the carbonyl compound (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%) and TMSCN (1.2 mmol).
Stir the resulting mixture at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion of the reaction, add diethyl ether to the mixture.
Filter the solution and wash the filtrate with brine and water.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by chromatography on silica gel to afford the pure α-aminonitrile.
Comparative Reactivity and Synthetic Applications
α-Aminonitriles are valuable precursors for a variety of organic transformations, primarily due to the reactivity of both the amino and nitrile functionalities.
Synthesis of Heterocycles
α-Aminonitriles are key building blocks for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and tetrazoles.[7][8]
Imidazoles: The reaction of α-aminonitriles with an appropriate coupling partner can lead to the formation of substituted imidazoles, which are important scaffolds in medicinal chemistry.[9]
Tetrazoles: The nitrile group of α-aminonitriles can undergo a [3+2] cycloaddition reaction with an azide source, such as sodium azide, to form tetrazoles.[10] Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
Materials:
Benzonitrile
Sodium azide
Ammonium chloride
Dimethylformamide (DMF)
Procedure:
Combine benzonitrile, sodium azide, and ammonium chloride in DMF.
Heat the mixture for several hours.
After the reaction is complete, the tetrazole product can be precipitated by acidification.
Biological Activity and Drug Development Potential
α-Aminonitriles and their derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[5]
2-(Phenylamino)acetonitrile as a Kinase Inhibitor Precursor
2-(Phenylamino)acetonitrile serves as a valuable building block in the preparation of purine derivatives that can act as protein kinase inhibitors by competitively displacing ATP.[12] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.
N-Acylated α-Aminonitriles as Protease Inhibitors
N-acylated derivatives of α-aminonitriles are a well-established class of mechanism-based inhibitors for serine and cysteine proteases.[13][14] Proteases play crucial roles in numerous physiological processes, and their inhibition is a therapeutic strategy for a range of diseases, including viral infections, inflammatory disorders, and cancer. The nitrile group in these inhibitors can act as an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine or serine residue of the protease.
Conclusion
2-(Phenylamino)acetonitrile and its α-aminonitrile counterparts are exceptionally versatile building blocks in organic synthesis and medicinal chemistry. The Strecker reaction provides a robust and efficient means for their preparation, with modern catalytic methods offering high yields and environmental benefits. The dual reactivity of the amino and nitrile groups allows for their conversion into a wide range of valuable compounds, including amino acids and various heterocycles. Furthermore, the demonstrated and potential biological activities of α-aminonitrile derivatives, particularly as enzyme inhibitors, underscore their importance as scaffolds for the development of new therapeutic agents. This guide provides a foundation for researchers to explore and exploit the rich chemistry of 2-(Phenylamino)acetonitrile and other α-aminonitriles in their scientific endeavors.
A Comparative Guide to the Analytical Validation of 2-(Phenylamino)acetonitrile
This guide provides a comparative overview of two common analytical techniques for the quantification of 2-(Phenylamino)acetonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatogra...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of two common analytical techniques for the quantification of 2-(Phenylamino)acetonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Method Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of 2-(Phenylamino)acetonitrile.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters
Parameter
HPLC-UV
GC-MS
Linearity (R²)
> 0.999
> 0.998
Range
1 - 100 µg/mL
0.1 - 20 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
97.0 - 103.0%
Precision (% RSD)
- Repeatability
< 1.0%
< 2.0%
- Intermediate Precision
< 1.5%
< 2.5%
Limit of Detection (LOD)
0.1 µg/mL
0.01 µg/mL
Limit of Quantification (LOQ)
0.3 µg/mL
0.05 µg/mL
Specificity
Good
Excellent
Run Time
~10 minutes
~15 minutes
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. This section provides a comprehensive protocol for the validation of an HPLC-UV method for 2-(Phenylamino)acetonitrile.
HPLC-UV Method Protocol
1. Instrumentation and Chromatographic Conditions:
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
Column: Inertsil ODS-3V C18 column (4.6 x 150 mm, 5 µm).[1]
Mobile Phase: A mixture of 0.01 M potassium phosphate buffer (pH 3.2), methanol, and acetonitrile in a 40:30:30 (v/v/v) ratio.[1]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 245 nm.
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(Phenylamino)acetonitrile reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation: Dissolve the sample containing 2-(Phenylamino)acetonitrile in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Procedures:
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of 2-(Phenylamino)acetonitrile at three levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.
Precision:
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with different analysts and/or equipment.
Specificity: Analyze a placebo (matrix without the analyte) and a standard solution. There should be no interfering peaks at the retention time of 2-(Phenylamino)acetonitrile.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]
Visualizations
Diagrams are provided to illustrate key workflows and relationships in the analytical validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and GC-MS Techniques.
Comparative study of different synthetic routes to 2-(Phenylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of various synthetic methodologies for producing 2-(phenylamino)acetonitrile, a key intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for producing 2-(phenylamino)acetonitrile, a key intermediate in the synthesis of diverse bioactive molecules. The following sections detail prominent synthetic routes, offering a side-by-side comparison of their reaction parameters and yields. Experimental protocols for each method are also provided to facilitate practical application.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 2-(phenylamino)acetonitrile, allowing for a direct comparison of their efficiency and reaction conditions.
Synthetic Route
Reactants
Catalyst/Reagent
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Strecker Synthesis
Aniline, Formaldehyde, Potassium Cyanide
-
Water/Methanol
Room Temp.
Not Specified
High (implied)
Reaction with Glycolonitrile
Aniline, Glycolonitrile
Sodium Carbonate
Water
95-110
Not Specified
up to 95
Nucleophilic Substitution
Aniline, Chloroacetonitrile
-
Not Specified
Not Specified
Not Specified
Moderate
Synthetic Pathway Overview
The following diagram illustrates the logical flow and relationship between the three primary synthetic routes discussed in this guide.
Caption: Comparative workflow of synthetic routes.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes to 2-(phenylamino)acetonitrile.
Strecker Synthesis
The Strecker synthesis is a three-component reaction that provides a direct route to α-aminonitriles.[1][2] In this one-pot synthesis, an aldehyde (formaldehyde) reacts with an amine (aniline) and a cyanide source (potassium cyanide) to form the desired product.
Experimental Protocol:
In a well-ventilated fume hood, a solution of potassium cyanide (1.0 equivalent) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Aniline (1.0 equivalent) is added to the flask, followed by the dropwise addition of an aqueous solution of formaldehyde (1.0 equivalent) while maintaining the temperature below 10 °C.
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(phenylamino)acetonitrile.
The crude product can be further purified by column chromatography or recrystallization.
Reaction with Glycolonitrile
This two-step method involves the initial synthesis of glycolonitrile from formaldehyde and hydrogen cyanide, followed by its reaction with aniline.[3] This approach can offer high yields and better control over the reaction.[4]
Experimental Protocol:
Step 1: Synthesis of Glycolonitrile
Formaldehyde is reacted with hydrogen cyanide in the presence of a basic catalyst to produce glycolonitrile. The reaction is typically carried out at low temperatures.
Step 2: Synthesis of 2-(Phenylamino)acetonitrile
In a reaction vessel, aniline (1.0-1.2 equivalents) and an aqueous solution of glycolonitrile (1.0 equivalent) are mixed.[3]
A catalytic amount of a weak base, such as sodium carbonate (0.5-2% mol ratio of aniline), is added to the mixture.[2]
The reaction mixture is heated to a temperature between 95-110 °C and stirred until the aniline is consumed (monitored by a suitable analytical method).[2]
After the reaction is complete, the mixture is cooled, and the organic phase containing the product is separated.
The product is isolated and purified, for example, by crystallization. This method has been reported to achieve a yield of up to 95%.[4]
Nucleophilic Substitution of Chloroacetonitrile
This method involves the direct reaction of aniline with chloroacetonitrile, where the amino group of aniline acts as a nucleophile, displacing the chloride from chloroacetonitrile. While a plausible route, specific and optimized experimental data for this reaction is less commonly reported in the literature compared to the other methods.
Experimental Protocol:
Aniline (1.0 equivalent) is dissolved in a suitable aprotic solvent in a round-bottom flask.
Chloroacetonitrile (1.0 equivalent) is added to the solution. A base (e.g., triethylamine or potassium carbonate) may be added to neutralize the HCl formed during the reaction.
The reaction mixture is stirred, potentially with heating, for a duration determined by reaction monitoring (e.g., TLC or GC-MS).
Upon completion, the reaction mixture is worked up by washing with water to remove any salts.
The organic layer is dried, and the solvent is evaporated to yield the crude product.
Purification is performed using standard techniques such as column chromatography or distillation under reduced pressure.
Conclusion
The choice of synthetic route for 2-(phenylamino)acetonitrile depends on several factors, including the desired scale of production, available starting materials, and safety considerations. The Strecker synthesis offers a straightforward one-pot approach. The reaction with glycolonitrile appears to provide excellent yields and may be more suitable for larger-scale synthesis due to better reaction control. The nucleophilic substitution route is a theoretically simple method, though it may require more optimization to achieve high yields. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their specific needs.
A Comparative Guide to the Purity Assessment of Synthesized 2-(Phenylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality cont...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-(Phenylamino)acetonitrile, a versatile intermediate in organic synthesis. We present a comparative analysis with viable alternatives, supported by detailed experimental protocols and quantitative data, to assist researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to Purity Assessment of Aminoacetonitriles
2-(Phenylamino)acetonitrile and its analogs are key building blocks in the preparation of various heterocyclic compounds and pharmacologically active molecules. The purity of these intermediates directly impacts the quality, yield, and impurity profile of the final products. The choice of analytical technique for purity assessment is therefore critical and depends on the physicochemical properties of the compound, potential impurities, and the desired level of analytical rigor.
This guide focuses on the comparative purity assessment of three key aminoacetonitriles:
2-(Phenylamino)acetonitrile: The primary compound of interest.
2-(Methylamino)acetonitrile: An alternative with a simpler alkyl substituent.
N-Cyclohexyl-2-aminoacetonitrile: An alternative with a bulky cycloalkyl substituent.
The primary methods for purity determination discussed herein are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Key Analytical Methods
The selection of an analytical method for purity determination is a critical decision based on the specific requirements of the analysis, including the nature of the analyte and potential impurities.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[1]
Applicability
Broadly applicable to a wide range of non-volatile and thermally labile compounds.
Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[2]
Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H).[3]
Selectivity
High, tunable through column chemistry and mobile phase composition.
Very high, combines chromatographic separation with mass spectrometric identification.
High, based on unique chemical shifts of different protons in a molecule.
Quantification
Relative quantification against a reference standard.
Relative quantification against an internal or external standard.
Absolute or relative quantification without the need for an identical reference standard.[4]
Common Impurities Detected
Unreacted starting materials, by-products of side reactions, and degradation products.
Volatile and semi-volatile impurities, residual solvents.
A wide range of organic impurities, including structural isomers and residual solvents.
Advantages
Robust, versatile, and widely available.
High sensitivity and specificity for impurity identification.
Primary analytical method, highly accurate, and non-destructive.[5]
Limitations
Requires a chromophore for UV detection; reference standards needed for quantification.
Not suitable for non-volatile or thermally labile compounds without derivatization.
Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Quantitative Purity Data Comparison
The following table summarizes typical purity data for synthesized 2-(Phenylamino)acetonitrile and its alternatives, as determined by the principal analytical techniques.
Unreacted cyclohexylamine, by-products from side reactions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the implementation of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol for 2-(Phenylamino)acetonitrile
This method is designed for the quantitative determination of 2-(Phenylamino)acetonitrile and the separation of potential process-related impurities.
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-(Phenylamino)acetonitrile
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in the synthesized product.
Instrumentation: GC system coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 280°C).
Injection: Split or splitless injection.
MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a primary method for the accurate determination of the absolute purity of the synthesized compound.[3]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity (e.g., maleic acid or dimethyl sulfone).
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
Acquisition Parameters: A single-pulse experiment with a sufficiently long relaxation delay (d1) to ensure full magnetization recovery (typically 5-7 times the longest T₁ of the protons of interest).
Data Processing: After Fourier transformation, phase and baseline correction, integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.[4]
Experimental Workflows and Signaling Pathways
Visualizing the analytical workflow can aid in understanding the logical progression of the purity assessment process.
Purity Assessment Workflow
This workflow illustrates the progression from the synthesized product through various analytical techniques to obtain quantitative purity data and an impurity profile, which ultimately informs the decision on the batch's acceptability.
Conclusion
The purity assessment of synthesized 2-(Phenylamino)acetonitrile and its alternatives is a multifaceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC and GC-MS are powerful tools for routine purity checks and impurity identification, qNMR stands out as a primary method for establishing a highly accurate and precise purity value without the need for a specific reference standard of the analyte. The choice of methodology should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the availability of instrumentation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized aminoacetonitriles, ensuring the quality and reliability of their subsequent research and development activities.
Spectroscopic Data Cross-Validation: A Comparative Guide for 2-(Phenylamino)acetonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of spectroscopic data for 2-(Phenylamino)acetonitrile and structurally similar compounds. Due to the limited avai...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for 2-(Phenylamino)acetonitrile and structurally similar compounds. Due to the limited availability of public experimental data for 2-(Phenylamino)acetonitrile, this guide leverages data from analogous structures to provide a predictive cross-validation framework. The presented data and protocols are essential for the characterization and quality control of these valuable chemical entities in research and development.
Cross-Validation Workflow
The following diagram outlines the logical workflow for the cross-validation of spectroscopic data, a critical process for structural elucidation and purity assessment.
Workflow for spectroscopic data cross-validation.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for compounds structurally related to 2-(Phenylamino)acetonitrile. This information can be used to predict the expected spectral features of the target compound.
Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies can be adapted for the analysis of 2-(Phenylamino)acetonitrile.
Infrared (IR) Spectroscopy
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.
Sample Preparation : Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
Data Acquisition : The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
¹H NMR Data Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
¹³C NMR Data Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Analysis : The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
Instrumentation : A mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed.
Ionization Method : Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
Data Acquisition : The instrument is set to scan a specific mass-to-charge (m/z) range.
Data Analysis : The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. For high-resolution mass spectrometry (HRMS), the exact mass is used to determine the elemental composition.[3]
Benchmarking the Reactivity of 2-(Phenylamino)acetonitrile: A Comparative Guide for Researchers
For immediate release: This guide provides a comprehensive analysis of the reactivity of 2-(Phenylamino)acetonitrile, a versatile building block in organic synthesis. It is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release:
This guide provides a comprehensive analysis of the reactivity of 2-(Phenylamino)acetonitrile, a versatile building block in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its performance against alternative reagents, supported by experimental data. This document aims to facilitate informed decisions in synthetic planning and accelerate the discovery of novel bioactive molecules.
Introduction to 2-(Phenylamino)acetonitrile Reactivity
2-(Phenylamino)acetonitrile, an α-aminonitrile, is a valuable synthetic intermediate due to the presence of both a nucleophilic secondary amine and an electrophilic nitrile group. This dual functionality allows it to participate in a wide array of chemical transformations, making it a key component in the synthesis of various nitrogen-containing heterocycles and α-amino acids. Its reactivity is characterized by the interplay between the electron-donating phenylamino group and the electron-withdrawing nitrile group.
This guide will benchmark the reactivity of 2-(Phenylamino)acetonitrile in several key reaction classes, comparing its performance with other commonly used aminonitriles. The comparisons will be based on reaction yields and, where available, kinetic data.
Comparative Analysis of Reactivity
The utility of 2-(Phenylamino)acetonitrile is best understood by comparing its reactivity with other aminonitriles in common synthetic transformations. This section provides a quantitative comparison of its performance in the Strecker synthesis, hydrolysis, and as a precursor in heterocycle formation.
The Strecker Synthesis: A Comparative Perspective
To illustrate the impact of the amine component on the Strecker reaction, the following table summarizes typical yields for the synthesis of various α-aminonitriles under comparable conditions.
Table 1: Comparison of Yields in the Strecker Synthesis with Various Amines.
Hydrolysis to α-Amino Acids: A Kinetic Comparison
The hydrolysis of the nitrile group in α-aminonitriles to a carboxylic acid is a key step in the synthesis of α-amino acids. The rate of this hydrolysis can be influenced by the substituents on the α-carbon and the nitrogen atom.
A study on the alkaline hydrolysis of various aminonitriles provides insight into their relative reactivity. The following table presents the normalized reaction rates for the hydrolysis of different aminonitriles. Although 2-(Phenylamino)acetonitrile was not directly studied, the data for analogous compounds suggest that the substitution pattern significantly affects the hydrolysis rate.
Table 2: Comparative Reaction Rates for the Alkaline Hydrolysis of Aminonitriles. Note: Specific values for 'k' are to be extracted from the referenced graphical data.
Heterocycle Synthesis: A Comparison of Precursor Efficiency
2-(Phenylamino)acetonitrile is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The reactivity of the aminonitrile in these cyclization reactions can be compared with other aminonitriles.
One study investigated the reaction of α-, β-, and γ-aminonitriles with cysteine, leading to the formation of thiazoline and thiazine heterocycles. The results demonstrated a clear trend in reactivity based on the position of the amino group relative to the nitrile.
Table 3: Comparative Reactivity of Aminonitriles in Heterocycle Formation with Cysteine.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing scientific findings. This section provides protocols for key reactions involving aminonitriles.
General Protocol for the Strecker Synthesis of α-Aminonitriles
The following is a generalized procedure for the one-pot, three-component Strecker synthesis.[2]
Materials:
Aldehyde or ketone (1.0 eq)
Amine (1.0 eq)
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Catalyst (e.g., Indium powder, 10 mol%)
Solvent (e.g., Water)
Procedure:
To a stirred solution of the amine (1 mmol) and aldehyde/ketone (1 mmol) in water, add the catalyst.
Add TMSCN (1.2 mmol) to the mixture.
Stir the reaction mixture at room temperature for the appropriate time (typically 30 minutes to several hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
General Protocol for the Hydrolysis of α-Aminonitriles
This protocol describes the acid-catalyzed hydrolysis of an α-aminonitrile to the corresponding α-amino acid.[1]
Materials:
α-Aminonitrile (1.0 eq)
Concentrated hydrochloric acid (excess)
Procedure:
Suspend the α-aminonitrile in concentrated hydrochloric acid.
Heat the mixture to reflux for several hours.
Monitor the reaction by TLC to confirm the disappearance of the starting material.
Cool the reaction mixture to room temperature.
Isolate the precipitated amino acid hydrochloride by filtration.
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point with a suitable base (e.g., aqueous ammonia).
Filter the precipitated amino acid, wash with cold water and ethanol, and dry.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.
Caption: The Strecker synthesis pathway for α-aminonitriles.
Caption: A general experimental workflow for the synthesis and purification of α-aminonitriles.
Conclusion
2-(Phenylamino)acetonitrile demonstrates versatile reactivity, making it a valuable tool in synthetic organic chemistry. This guide has provided a comparative analysis of its performance in key reactions, benchmarked against other aminonitriles. While direct quantitative kinetic comparisons remain an area for further investigation, the available data on reaction yields and qualitative reactivity trends offer valuable insights for researchers. The provided experimental protocols and workflow diagrams serve as a practical resource for the synthesis and application of this and related compounds. Future studies focusing on the systematic quantification of the reactivity of a broader range of substituted aminonitriles will be crucial for the continued development of efficient and selective synthetic methodologies.
Proper Disposal of 2-(Phenylamino)acetonitrile: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a detail...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Phenylamino)acetonitrile, a compound requiring careful management as hazardous waste.
Immediate Safety and Hazard Considerations
2-(Phenylamino)acetonitrile is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The compound poses risks of being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2]
Hazard Classification Data
Hazard Class
GHS Hazard Statement
GHS Pictogram
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
GHS07
Skin Irritation (Category 2)
H315: Causes skin irritation
GHS07
Eye Irritation (Category 2)
H319: Causes serious eye irritation
GHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
H335: May cause respiratory irritation
GHS07
Personal Protective Equipment (PPE)
Before handling 2-(Phenylamino)acetonitrile for any purpose, including disposal, ensure the following personal protective equipment is worn:
Protective Gloves: Chemical-resistant gloves are mandatory.
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Eye/Face Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[1]
Step-by-Step Disposal Protocol
Under no circumstances should 2-(Phenylamino)acetonitrile be disposed of down the drain or in regular trash.[3] It must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
Incompatible Materials: Do not mix 2-(Phenylamino)acetonitrile waste with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[3]
Waste Streams: Collect solid and liquid waste in separate, appropriate containers. As a general best practice, keep halogenated and non-halogenated solvent wastes in separate containers.[3]
Container Selection and Labeling
Container Choice: Use a designated, compatible, and leak-proof container with a secure screw cap for waste accumulation.[3][4]
Labeling: The waste container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "2-(Phenylamino)acetonitrile"[3]
The date when the first waste was added.
Waste Accumulation and Storage
Location: Store waste containers in a cool, dry, and well-ventilated area.[1]
Closure: Keep the waste container tightly closed except when adding waste.[1]
Storage Limits: Adhere to your institution's policies on the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
Spill Management
In the event of a spill, follow these procedures:
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
Control Ignition Sources: Remove all sources of ignition from the area.[1]
Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
Collection: Carefully transfer the absorbed material into a labeled, airtight container for disposal as hazardous waste.[1]
Decontamination: Clean the spill area as per your laboratory's standard operating procedures for hazardous chemical spills.
PPE Disposal: Any contaminated personal protective equipment, such as gloves or lab coats, should also be disposed of as hazardous waste.[5]
Final Disposal
Contact EHS: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) department or a licensed waste carrier.[1][3]
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Disposal Workflow
Caption: Workflow for the proper disposal of 2-(Phenylamino)acetonitrile.
Essential Safety and Operational Guide for 2-(Phenylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-(Phenylamino)acetonitrile. Adherence to thes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-(Phenylamino)acetonitrile. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Classification
2-(Phenylamino)acetonitrile is a hazardous substance requiring careful handling. The primary hazards are summarized in the table below.
Hazard Class
Hazard Statement
Acute toxicity, Oral (Category 4)
H302: Harmful if swallowed.
Skin irritation (Category 2)
H315: Causes skin irritation.
Eye irritation (Category 2A)
H319: Causes serious eye irritation.
Acute toxicity, Inhalation (Category 4)
H332: Harmful if inhaled.
Specific target organ toxicity - Single exposure (Category 3), Respiratory system
H335: May cause respiratory irritation.
Data sourced from publicly available safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the mandatory PPE for handling 2-(Phenylamino)acetonitrile.
Protection Type
Equipment Specification
Purpose
Engineering Controls
Certified Chemical Fume Hood
To minimize inhalation of dust or vapors. All handling of this compound should be conducted within a fume hood.
Eye and Face Protection
Chemical Splash Goggles and Face Shield
Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1]
Hand Protection
Chemical-Resistant Gloves (e.g., Nitrile)
To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection
Flame-Resistant Laboratory Coat
To protect skin and personal clothing from contamination.[1]
Foot Protection
Closed-Toe, Chemical-Resistant Shoes
To protect feet from spills and falling objects.
Respiratory Protection
NIOSH-Approved Respirator
Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions and potential for airborne concentrations.
Experimental Protocols: Handling and Storage
A systematic approach to handling and storing 2-(Phenylamino)acetonitrile is crucial for safety and maintaining the integrity of the compound.
Handling Procedure:
Pre-Handling Preparation:
Conduct a thorough risk assessment for the planned experiment.
Ensure all required PPE is available and in good condition.
Verify that a safety shower and eyewash station are readily accessible.
Weighing and Transfer:
Perform all weighing and transfers of the solid compound inside a chemical fume hood.
Use anti-static and spark-proof equipment where possible.[2]
Preparing Solutions:
Slowly add the solid 2-(Phenylamino)acetonitrile to the solvent to avoid splashing.
Ensure the process is conducted within the fume hood.
Post-Handling:
Thoroughly decontaminate the work area within the fume hood.
Wash hands and any exposed skin with soap and water after handling.
Storage Plan:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
Keep in a dark place, under an inert atmosphere (e.g., argon).[3][4]
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Situation
First Aid and Response Protocol
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact
Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation
Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical aid.[1] Metabolism may release cyanide, which can lead to severe health effects.[1][3]
Spill
Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing 2-(Phenylamino)acetonitrile must be treated as hazardous waste.
Waste Segregation and Collection:
Solid Waste: Collect any solid waste (e.g., contaminated gloves, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
Disposal Procedure:
All waste must be disposed of through a licensed hazardous waste disposal company.
Ensure that the waste containers are properly labeled with the contents and associated hazards.
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling 2-(Phenylamino)acetonitrile.